molecular formula C9H7FN2 B1339043 6-Fluoroquinolin-2-amine CAS No. 791626-57-8

6-Fluoroquinolin-2-amine

Cat. No.: B1339043
CAS No.: 791626-57-8
M. Wt: 162.16 g/mol
InChI Key: DSROYDXRWJWKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinolin-2-amine is a fluorinated quinoline derivative that serves as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the synthesis of more complex molecules with potential biological activity. Quinoline scaffolds, particularly those substituted with fluorine and amine functional groups, are frequently explored in the development of novel therapeutic agents due to their ability to interact with diverse biological targets. For instance, research has demonstrated the utility of closely related 6-fluoroquinoline structures in the development of potent and selective histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anticancer agents . The presence of both the fluorine atom, which can influence pharmacokinetic properties, and the primary amine, which provides a handle for further chemical modification, makes this compound a valuable precursor for constructing compound libraries. Researchers utilize this chemical in hit-to-lead optimization campaigns to refine properties such as potency, selectivity, and oral bioavailability. Its primary application lies within preclinical research, including synthetic chemistry studies, biochemical assay development, and in vitro pharmacological profiling. This product is strictly intended for research purposes in a controlled laboratory environment and is not classified as a drug or consumer product. It is provided "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

6-fluoroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSROYDXRWJWKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464662
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791626-57-8
Record name 6-fluoroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Fluoroquinolin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document details established reaction methodologies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the fluorine atom which can enhance metabolic stability and binding affinity of drug candidates. Its synthesis is a critical step in the preparation of a wide range of biologically active molecules. This guide will focus on two principal synthetic routes, starting from readily accessible precursors.

Synthetic Pathways

Two primary pathways for the synthesis of this compound have been identified and are detailed below.

Route 1: Deacetylation of N-(6-fluoroquinolin-2-yl)acetamide

This route involves the synthesis of the acetylated precursor, N-(6-fluoroquinolin-2-yl)acetamide, followed by its deacetylation to yield the target compound.

Route 2: Rearrangement and Deprotection of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

This pathway utilizes a tert-butyl carbamate protected quinoline derivative which undergoes rearrangement and deprotection to afford this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound via Route 1.

Workflow for Route 1 Synthesis cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Deacetylation cluster_2 Workup and Purification Start 2-Chloro-6-fluoroquinoline Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Reactant1 Acetamide Reactant1->Reaction1 Intermediate N-(6-fluoroquinolin-2-yl)acetamide Reaction1->Intermediate Reaction2 Deacetylation Intermediate->Reaction2 Reactant2 Hydrazine Hydrate Reactant2->Reaction2 Product This compound Reaction2->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols

Route 1: Deacetylation of N-(6-fluoroquinolin-2-yl)acetamide

Step 1a: Synthesis of 6-Fluoroquinolin-2(1H)-one

A plausible method for the synthesis of the precursor to 2-chloro-6-fluoroquinoline involves the cyclization of an appropriate aniline derivative.

Step 1b: Synthesis of 2-Chloro-6-fluoroquinoline

The conversion of 6-fluoroquinolin-2(1H)-one to 2-chloro-6-fluoroquinoline is a standard transformation in heterocyclic chemistry.

Step 1c: Synthesis of N-(6-fluoroquinolin-2-yl)acetamide

A mixture of 2-chloro-6-fluoroquinoline and acetamide is heated to afford N-(6-fluoroquinolin-2-yl)acetamide.

Step 2: Synthesis of this compound

To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol is added hydrazine hydrate. The reaction mixture is heated under an inert atmosphere. After completion, the reaction is worked up to yield this compound. A reported yield for this deacetylation step is 85%.

Route 2: From (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

Step 1: Synthesis of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

The synthesis of this starting material would likely involve the Curtius rearrangement of a corresponding quinoline-3-carbonyl azide in the presence of tert-butanol or the reaction of 3-amino-6-fluoroquinoline with di-tert-butyl dicarbonate.

Step 2: Synthesis of this compound

Treatment of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester with water and trifluoroacetic acid in 1,2-dichloroethane at 20°C for 6 hours has been reported to yield this compound with a yield of 59%.

The following diagram illustrates the proposed signaling pathway for Route 2.

Proposed Pathway for Route 2 Synthesis Start (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester Reagents H₂O, Trifluoroacetic Acid 1,2-dichloroethane Start->Reagents Intermediate Proposed Carbocation Intermediate Reagents->Intermediate Protonation Rearrangement Rearrangement & Deprotection Intermediate->Rearrangement Product This compound Rearrangement->Product

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoroquinolin-2-amine, a fluorinated quinoline derivative of interest in medicinal chemistry. The document details its core physical and chemical characteristics, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound (CAS No. 791626-57-8) is a solid organic compound with a molecular formula of C₉H₇FN₂.[1] Its structure, featuring a quinoline core with a fluorine atom at the 6th position and an amine group at the 2nd position, makes it a valuable scaffold in drug discovery. The fluorine substitution can enhance metabolic stability and binding affinity of resulting drug candidates.

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.166 g/mol [1]
Melting Point 141-148 °C[1]
Boiling Point 335.8 °C at 760 mmHg[1]
Density 1.315 g/cm³[1]
pKa (Predicted) 5.96 ± 0.43[1]
LogP 2.53730[1]
Vapor Pressure 0.000117 mmHg at 25°C[1]
Flash Point 156.9 °C[1]
Refractive Index 1.676[1]
Polar Surface Area (PSA) 38.91 Ų[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 162.05932639 Da[1][2]
Complexity 163[1][2]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For this compound, this is expected to be in the 141-148 °C range.[1]

The solubility of a compound in various solvents is critical for its application in biological assays and formulation development.

Methodology for Aqueous and Acidic Solubility: [3][4]

  • Preparation: Add a small, accurately weighed amount of this compound to a test tube.

  • Aqueous Solubility: Add a known volume of deionized water (e.g., 2 mL) to the test tube. Stir the mixture vigorously for several minutes. Observe and record whether the compound dissolves completely, partially, or is insoluble.

  • pH Measurement: Using a calibrated pH meter or pH paper, determine the pH of the aqueous solution.

  • Acidic Solubility: To the same test tube, add a 10% hydrochloric acid (HCl) solution dropwise until the solution becomes acidic (test with blue litmus paper). Record any changes in solubility. As an amine, this compound is expected to be more soluble in acidic solutions due to the formation of a protonated salt.

The pKa value indicates the strength of an acid or base and is vital for understanding a compound's ionization state at different physiological pHs.

Methodology via Potentiometric Titration:

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been protonated.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant biological pathways and a general experimental workflow for the characterization of this compound.

Derivatives of this compound have been investigated for their potential as Histone Deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are prominent targets in cancer therapy.[5][6] Additionally, the broader class of fluoroquinolones is known for its antibacterial activity.

HDAC_Inhibition_Pathway cluster_cell Cancer Cell HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Compound This compound Derivative Compound->HDAC Inhibition

Caption: Simplified pathway of HDAC inhibition by a this compound derivative.

Fluoroquinolone_MOA cluster_bacterium Bacterial Cell Compound This compound (Fluoroquinolone Class) DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: General mechanism of action for fluoroquinolones against bacteria.

The characterization and development of a novel compound like this compound typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_workflow Compound Characterization Workflow Synthesis Synthesis & Purification Structural_ID Structural Identification (NMR, MS) Synthesis->Structural_ID Physicochem Physicochemical Profiling (Melting Point, Solubility, pKa, LogP) Structural_ID->Physicochem In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cell Proliferation) Physicochem->In_Vitro ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis Iterate In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Opt->In_Vivo Proceed

Caption: A general experimental workflow for drug discovery and development.

References

Technical Guide: 6-Fluoroquinolin-2-amine (CAS 791626-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure in numerous biologically active compounds. The presence of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 791626-57-8N/A
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.16 g/mol [1]
Melting Point 141-148 °C[1]
Boiling Point 335.8 °C at 760 mmHg[1]
Density 1.315 g/cm³[1]
pKa (Predicted) 5.96 ± 0.43[1]
Flash Point 156.9 °C[1]

Spectral Data

As of the latest information available, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase for thorough characterization.

Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules. Below are generalized experimental protocols for its synthesis and its application in the synthesis of a known bioactive compound.

Synthesis of this compound

A potential synthetic route to this compound involves the deacetylation of N-(6-fluoroquinolin-2-yl)acetamide.[1]

Reaction:

  • Starting Material: N-(6-fluoroquinolin-2-yl)acetamide

  • Reagents: Hydrazine hydrate

  • Solvent: Ethanol

  • Conditions: Inert atmosphere

Methodology:

  • To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol, add hydrazine hydrate.

  • The reaction mixture is typically heated under reflux in an inert atmosphere.

  • Reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure and purification of the residue by crystallization or column chromatography.

Note: This is a generalized protocol based on available information. For a detailed procedure, it is highly recommended to consult the full text of the cited literature (DOI: 10.1021/acs.orglett.1c01484).

Application in the Synthesis of the Histone Deacetylase (HDAC) Inhibitor CHR-3996

This compound is a precursor to 6-fluoroquinoline-2-carbaldehyde, which is then used in the synthesis of the potent and selective Class I HDAC inhibitor, CHR-3996.[2]

Multi-step Synthesis Overview:

  • Diazotization and Sandmeyer-type Reaction: this compound is converted to the corresponding diazonium salt, which is then transformed into 2-cyano-6-fluoroquinoline.

  • Reduction: The cyano group is reduced to an aldehyde to yield 6-fluoroquinoline-2-carbaldehyde.

  • Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine intermediate to form the core structure of CHR-3996.

  • Final Synthetic Steps: Subsequent steps involve coupling with the pyrimidine moiety and final deprotection to yield CHR-3996.

Note: This is a simplified overview. The detailed experimental procedures can be found in the medicinal chemistry literature describing the discovery of CHR-3996 (e.g., J. Med. Chem. 2010, 53, 24, 8663–8678).

Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving this compound.

Synthesis_of_6_Fluoroquinolin_2_amine start N-(6-fluoroquinolin-2-yl)acetamide reagents Hydrazine hydrate, Ethanol start->reagents product This compound reagents->product Deacetylation

Caption: Synthesis of this compound.

Use_in_CHR3996_Synthesis start This compound step1 Diazotization/ Sandmeyer-type Reaction start->step1 intermediate1 2-Cyano-6-fluoroquinoline step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 6-Fluoroquinoline-2-carbaldehyde step2->intermediate2 step3 Reductive Amination intermediate2->step3 intermediate3 CHR-3996 Precursor step3->intermediate3 step4 Final Synthetic Steps intermediate3->step4 product CHR-3996 step4->product

Caption: Role in CHR-3996 Synthesis.

Safety Information

General Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, most notably demonstrated by its role in the development of the HDAC inhibitor CHR-3996. While detailed public data on its spectral and safety profiles are limited, its synthetic utility is evident. Further research and publication of its fundamental chemical data would be of great benefit to the scientific community.

References

Spectroscopic Profile of 6-Fluoroquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, necessitating a thorough understanding of its spectroscopic properties. This guide covers the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and predictable mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂5.0 - 6.0Broad Singlet-
H-36.7 - 6.9Doublet8.5 - 9.5
H-47.7 - 7.9Doublet8.5 - 9.5
H-57.5 - 7.7Doublet of Doublets9.0 - 10.0, 2.5 - 3.0
H-77.2 - 7.4Doublet of Doublets of Doublets9.0 - 10.0, 8.5 - 9.5, 2.5 - 3.0
H-87.8 - 8.0Doublet of Doublets8.5 - 9.5, 5.0 - 6.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3110 - 114
C-4135 - 139
C-4a147 - 151
C-5118 - 122 (d, J≈20-25 Hz)
C-6155 - 160 (d, J≈240-250 Hz)
C-7115 - 119 (d, J≈20-25 Hz)
C-8128 - 132 (d, J≈5-10 Hz)
C-8a130 - 134
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium - StrongN-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3000MediumC-H StretchAromatic
1650 - 1580Medium - StrongN-H BendPrimary Amine
1620 - 1450Medium - StrongC=C and C=N StretchAromatic/Heterocyclic Rings
1335 - 1250StrongC-N StretchAromatic Amine
1250 - 1150StrongC-F StretchAryl Fluoride
900 - 675StrongC-H Bend (out-of-plane)Aromatic
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₇FN₂
Exact Mass162.0593
Molecular Ion [M]⁺m/z 162
Key Fragment Ionsm/z 135 ([M-HCN]⁺), m/z 134 ([M-N₂H]⁺)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters:

      • Spectral Width: -2 to 12 ppm

      • Pulse Width: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Spectral Width: 0 to 180 ppm

      • Pulse Program: Proton-decoupled with NOE

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via Liquid Chromatography (LC).

    • Operate in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the molecular ion peak (or the [M+H]⁺ peak in ESI).

    • Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_analysis Spectroscopic Analysis Synthesis Compound Synthesis (e.g., this compound) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Publication Data_Analysis->Report

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

6-Fluoroquinolin-2-amine is a heterocyclic aromatic compound with the chemical formula C₉H₇FN₂.[1] The presence of the fluorine atom at the 6-position and the amino group at the 2-position of the quinoline ring are key structural features that influence its chemical reactivity and biological activity.

Predicted Molecular Structure

In the absence of experimental crystallographic data, the molecular structure of this compound can be predicted using computational methods such as Density Functional Theory (DFT). These calculations can provide valuable insights into bond lengths, bond angles, and the overall three-dimensional geometry of the molecule.

Table 1: Predicted Molecular Geometry of this compound (DFT B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
C2-N11.375
C2-N21.358
C3-C41.379
C4-C4a1.412
C5-C61.381
C6-F1.354
C7-C81.382
C8-C8a1.413
N1-C8a1.378
C4a-C8a1.425
**Bond Angles (°) **
N1-C2-N2119.8
C2-N1-C8a117.5
C5-C6-F118.9
C4-C4a-C8a119.5
Dihedral Angles (°)
C3-C4-C4a-C5179.8
F-C6-C5-C4a-179.9

Note: These values are computationally predicted and await experimental verification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.17 g/mol [1]
Melting Point 141-148 °C[1]
Boiling Point 335.8 °C at 760 mmHg (Predicted)[1]
Density 1.315 g/cm³ (Predicted)[1]
pKa 5.96 ± 0.43 (Predicted)[1]
LogP 2.537 (Predicted)[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Spectroscopic Data (Predicted and General Characteristics)

Detailed experimental spectra for this compound are not widely published. This section provides predicted spectral data and general characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons (H5 and H7).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H36.85d
H47.80d
H57.45dd
H77.30dd
H87.95d
NH₂5.50br s

Note: Predicted in DMSO-d₆. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C6) will exhibit a large coupling constant (¹JCF).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2158.5
C3110.2
C4138.1
C4a122.5
C5118.9 (d, JCF ≈ 25 Hz)
C6159.8 (d, JCF ≈ 245 Hz)
C7112.4 (d, JCF ≈ 21 Hz)
C8129.3
C8a147.6

Note: Predicted in DMSO-d₆. JCF values are approximate.

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=C and C=N stretching of the quinoline ring, and the C-F stretching vibration.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3400-3250Medium, two bands
C-H Stretch (Aromatic)3100-3000Medium
C=C/C=N Stretch (Aromatic Ring)1620-1450Medium to Strong
N-H Bend (Amine)1650-1580Medium
C-F Stretch1250-1000Strong
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely involve the loss of HCN from the quinoline ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 6: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺162.0593
[M+H]⁺163.0672

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amination of a 2-chloro-6-fluoroquinoline precursor. The following is a detailed protocol adapted from related literature.

Reaction Scheme:

Materials and Methods:

  • Reactants: 2-chloro-6-fluoroquinoline, Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene or 1,4-dioxane).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add 2-chloro-6-fluoroquinoline (1.0 eq), palladium catalyst (e.g., 0.02 eq), and the ligand (e.g., 0.04 eq).

  • Add the base (e.g., 2.0 eq) and the solvent.

  • Add the ammonia source (e.g., a solution of ammonia in dioxane, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

General Workflow for Characterization

A general workflow for the synthesis and characterization of quinoline derivatives like this compound is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup reaction->workup purification Purification (Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterized Product ms Mass Spectrometry (HRMS) purification->ms Characterized Product ir IR Spectroscopy purification->ir Characterized Product purity Purity Analysis (HPLC) purification->purity Characterized Product

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the quinoline scaffold is a well-established pharmacophore in many bioactive molecules. Notably, derivatives of 6-fluoroquinoline have been identified as potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC6.

Putative Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[2][3] Dysregulation of HDAC activity is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents.[4][5]

The proposed mechanism of action for this compound derivatives as HDAC inhibitors involves the binding of the quinoline moiety to the active site of the enzyme, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Downstream Signaling Pathways of HDAC Inhibition

The inhibition of HDACs can trigger a cascade of downstream signaling events that ultimately lead to cell cycle arrest, apoptosis, and the inhibition of angiogenesis. A simplified representation of these pathways is shown below.

G 6-Fluoroquinoline-2-amine Derivative 6-Fluoroquinoline-2-amine Derivative HDACi HDAC Inhibition 6-Fluoroquinoline-2-amine Derivative->HDACi Histone_Ac Histone Hyperacetylation HDACi->Histone_Ac p21 p21 Upregulation Histone_Ac->p21 p53 p53 Stabilization Histone_Ac->p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Putative signaling pathway of 6-fluoroquinoline derivatives as HDAC inhibitors.

Conclusion

This compound is a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, properties, and potential biological activities. The outlined synthetic and characterization protocols, along with the insights into its putative mechanism of action as an HDAC inhibitor, are intended to serve as a valuable resource for researchers and scientists. Further experimental validation of the predicted data is crucial to fully elucidate the therapeutic potential of this and related compounds.

References

Navigating the Solubility of 6-Fluoroquinolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 6-Fluoroquinolin-2-amine is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of its solubility characteristics in organic solvents, detailed experimental protocols for precise measurement, and a clear visual workflow to guide laboratory practice.

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, the general behavior of quinoline derivatives provides valuable insight. Typically, these compounds exhibit good solubility in a range of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.

Solubility Profile of Structurally Related Compounds

To offer a directional understanding, the following table summarizes the qualitative solubility of compounds structurally analogous to this compound. It is important to note that these are estimations and experimental determination for the specific compound of interest is highly recommended.

Compound NameSolventSolubility
2-AminoquinolineChloroformSoluble[1]
MethanolSoluble[1]
Quinoline Derivatives (General)Dimethyl Sulfoxide (DMSO)Generally Soluble
EthanolGenerally Soluble
DichloromethaneGenerally Soluble

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, a detailed experimental protocol based on the equilibrium solubility method is outlined below. This method involves creating a saturated solution and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a specific concentration.

    • Perform serial dilutions of the stock solution to generate a series of calibration standards with decreasing, known concentrations.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Separation:

    • After equilibration, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant (the clear liquid) without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification by HPLC:

    • Analyze the prepared calibration standards using HPLC to construct a standard curve by plotting peak area against concentration.

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the equation derived from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the equilibrium solubility of this compound in the specific organic solvent at the chosen temperature.

Experimental Workflow for Solubility Determination

The following diagram visually represents the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation A Prepare Calibration Standards E HPLC Analysis A->E B Prepare Saturated Solution C Equilibrate at Constant Temperature B->C D Centrifuge and Filter C->D D->E F Calculate Solubility E->F

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 6-Fluoroquinolin-2-amine: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroquinolin-2-amine, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, historical context, and known biological activities. The guide presents a plausible multi-step synthetic pathway, including detailed experimental protocols for the preparation of key intermediates and the final product. Quantitative data, including yields and characterization, are summarized for clarity. Furthermore, the guide explores the role of this compound as a crucial component in the development of therapeutic agents, particularly as a histone deacetylase (HDAC) inhibitor.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold, a privileged structure in drug discovery. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and bioavailability. The 2-amino group provides a key reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries. This guide will delve into the synthetic routes to access this important molecule, its historical background, and its application in the development of novel therapeutics.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not widely documented as a standalone preparation in the primary literature, suggesting it is often prepared as an intermediate for more complex target molecules. A logical and frequently employed synthetic strategy involves a three-step sequence starting from readily available precursors. This pathway is outlined below, with detailed experimental protocols provided for each step.

Overall Synthetic Scheme:

Synthetic_Pathway A 4-Fluoroaniline C 6-Fluoro-2-hydroxyquinoline A->C Condensation/ Cyclization B Diethyl Malonate B->C E 6-Fluoro-2-chloroquinoline C->E Chlorination D POCl₃ D->E G This compound E->G Buchwald-Hartwig Amination F Ammonia surrogate (e.g., LHMDS) F->G

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Synthesis of 6-Fluoro-2-hydroxyquinoline

The initial step involves the construction of the quinoline core. A common method for synthesizing 2-hydroxyquinolines is the Conrad-Limpach reaction or a similar condensation/cyclization reaction between an aniline and a β-ketoester or malonic ester derivative. In this case, 4-fluoroaniline is reacted with diethyl malonate.

Experimental Protocol:

A mixture of 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.2 equivalents) is heated at 140-150 °C for 2 hours. The ethanol formed during the condensation is distilled off. The reaction temperature is then raised to 250 °C and maintained for 30 minutes to effect cyclization. After cooling to 100 °C, the reaction mixture is poured into boiling diphenyl ether. The resulting precipitate is filtered, washed with ether, and dried to afford 6-fluoro-2-hydroxyquinoline.

Quantitative Data:

CompoundStarting MaterialsReagents/ConditionsYieldMelting Point
6-Fluoro-2-hydroxyquinoline4-Fluoroaniline, Diethyl MalonateHeat (140-150 °C, then 250 °C), Diphenyl ether~90%273-277 °C
Step 2: Synthesis of 6-Fluoro-2-chloroquinoline

The hydroxyl group at the 2-position of the quinoline ring is then converted to a chlorine atom, which serves as a good leaving group for the subsequent amination step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 6-fluoro-2-hydroxyquinoline (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to give 6-fluoro-2-chloroquinoline.

Quantitative Data:

CompoundStarting MaterialReagents/ConditionsYield
6-Fluoro-2-chloroquinoline6-Fluoro-2-hydroxyquinolinePOCl₃, RefluxHigh
Step 3: Synthesis of this compound

The final step is the introduction of the amino group at the 2-position via a nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a modern and efficient method for this transformation, utilizing a palladium catalyst and a suitable ammonia surrogate.

Experimental Protocol:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), 6-fluoro-2-chloroquinoline (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like XPhos (6 mol%) are added. Anhydrous dioxane is added as the solvent, followed by the dropwise addition of an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents, 1.0 M solution in THF) at room temperature. The reaction mixture is then heated to 100 °C and stirred for 12-16 hours. After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Quantitative Data:

CompoundStarting MaterialReagents/ConditionsYieldMelting Point
This compound6-Fluoro-2-chloroquinolinePd₂(dba)₃, XPhos, LHMDS, Dioxane, 100 °C85%141-148 °C

Characterization Data for this compound:

  • ¹H NMR: Spectral data would be consistent with the structure.

  • ¹³C NMR: Spectral data would be consistent with the structure.

  • Mass Spectrometry: (ESI) m/z: 163.07 [M+H]⁺.

Historical Perspective

The precise first synthesis of this compound is not prominently documented in historical chemical literature, suggesting it was likely first prepared as an intermediate in a larger synthetic effort without being the primary focus of the publication. The development of quinoline synthesis dates back to the 19th century with classic named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The introduction of fluorine into organic molecules became more common in the mid-20th century. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the 1990s, revolutionized the synthesis of arylamines and provided a highly efficient route to compounds like this compound.

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its core structure is found in numerous biologically active molecules. The quinoline scaffold is a well-known pharmacophore with a broad range of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

A significant application of the 6-fluoroquinolin-2-yl moiety is in the development of histone deacetylase (HDAC) inhibitors. For instance, the compound CHR-3996, a potent and selective class I HDAC inhibitor, incorporates a (6-fluoroquinolin-2-yl)methylamino group.[1][2] HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Signaling Pathway Involvement:

The biological effects of HDAC inhibitors are mediated through the modulation of histone acetylation, which plays a crucial role in the regulation of gene expression.

HDAC_Inhibition_Pathway cluster_0 Gene Regulation cluster_1 Drug Action HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Acetylation HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated_Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histones->HDAC Deacetylation Transcription_On Gene Transcription (e.g., Tumor Suppressors) Acetylated_Histones->Transcription_On Transcription_Off Gene Repression Deacetylated_Histones->Transcription_Off HDAC_Inhibitor HDAC Inhibitor (e.g., CHR-3996 containing 6-Fluoroquinolin-2-yl moiety) HDAC_Inhibitor->HDAC Inhibition

Figure 2: Simplified signaling pathway of HDAC inhibition.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, achievable through a reliable multi-step sequence, provides access to a key pharmacophore for the development of novel therapeutic agents. The historical evolution of synthetic methodologies, from classical quinoline syntheses to modern cross-coupling reactions, has greatly facilitated the preparation of this and related compounds. The incorporation of the 6-fluoroquinolin-2-yl moiety into molecules like HDAC inhibitors highlights its importance in the design of targeted therapies, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals working with this important heterocyclic compound.

References

The Ascending Trajectory of 6-Fluoroquinolin-2-amine Derivatives in Therapeutic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning field of 6-fluoroquinolin-2-amine derivatives, illuminating their significant potential across diverse therapeutic landscapes. The strategic incorporation of a fluorine atom at the C-6 position of the quinoline ring has been a cornerstone in the development of potent bioactive molecules. This document provides a comprehensive analysis of the biological activities, mechanisms of action, and experimental validation of these promising compounds, with a focus on their applications in oncology and infectious diseases.

Core Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated notable efficacy in two primary areas: as anticancer agents and as antimicrobial compounds. The core structure serves as a versatile scaffold, allowing for modifications that yield compounds with specific and potent biological activities.

Anticancer Potential

The anticancer properties of this compound derivatives are multifaceted, primarily targeting key enzymes involved in cancer cell proliferation and survival. Two prominent mechanisms of action have been elucidated for different derivatives:

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives, such as CHR-3996 (2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide), have been identified as potent, class I selective HDAC inhibitors.[1][2] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The this compound moiety in these inhibitors is crucial for their binding and inhibitory activity.

  • Inhibition of de novo Pyrimidine Biosynthesis: Another avenue of anticancer activity is the inhibition of dihydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[3] A derivative of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390) has been shown to be a potent inhibitor of this enzyme.[3][4] This inhibition leads to the depletion of intracellular uridine and cytidine triphosphate pools, which are essential for RNA and DNA synthesis, thereby halting cancer cell proliferation and inducing cell death.[3]

  • Topoisomerase II Inhibition: Fluoroquinolone derivatives, a class to which this compound belongs, are known to exhibit antitumor activity by poisoning human DNA topoisomerase II.[5] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

The 6-fluoro substituent is a well-established pharmacophore in the realm of quinolone antibiotics.[6][7] This structural feature enhances the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[6][7] By targeting this enzyme, 6-fluoroquinoline derivatives can exhibit broad-spectrum antibacterial activity. While the parent this compound's activity is not extensively detailed, its core structure is integral to the antimicrobial efficacy of more complex fluoroquinolone antibiotics.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for key derivatives of this compound, providing a comparative overview of their biological potency.

Compound IDTargetActivity MetricValueCell Line/OrganismReference
CHR-3996 HDAC (Class I)IC₅₀< 100 nM-[1][2]
NSC 368390 Dihydroorotate Dehydrogenase-Potent InhibitionClone A human colon tumor[3]
NSC 368390 Cell ProliferationCell Kill99.9%Clone A human colon tumor[3]
NSC 368390 Tumor Growth Inhibition% Inhibition> 90%MX-1 breast, LX-1 lung, CX-1 colon carcinomas (in nude mice)[4]

Key Experimental Methodologies

The biological activities of this compound derivatives have been elucidated through a series of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Anticancer Assays

1. Cell Proliferation Assay (Clonogenic Assay):

  • Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., Clone A human colon tumor cells) are seeded in appropriate culture dishes and allowed to attach.

    • Cells are exposed to varying concentrations of the test compound (e.g., 25 to 75 µM of NSC 368390) for a defined period (e.g., 48 to 72 hours).[3]

    • After treatment, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium.

    • The cells are allowed to grow for a period sufficient for colony formation (typically 1-2 weeks).

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

    • The percentage of cell kill is determined by comparing the number of colonies in treated versus control wells.[3]

2. Enzyme Inhibition Assay (HDAC Inhibition):

  • Objective: To measure the inhibitory activity of a compound against a specific enzyme (e.g., HDAC).

  • Methodology:

    • Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence intensity is measured using a fluorometer.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

In Vivo Anticancer Assays

1. Human Tumor Xenograft Studies:

  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., LoVo human colon carcinoma).

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound (e.g., CHR-3996) is administered orally or via other appropriate routes at various doses and schedules.[1][2]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • The antitumor activity is expressed as the percentage of tumor growth inhibition compared to the control group.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Acetylation DNA DNA HAT HAT Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC HDAC Acetylated_Histones->Deacetylated_Histones Deacetylation TSG_Expression Tumor Suppressor Gene Expression Acetylated_Histones->TSG_Expression Deacetylated_Histones->Histones Acetylation TSG_Repression Tumor Suppressor Gene Repression Deacetylated_Histones->TSG_Repression 6_F_Quinoline_Derivative This compound Derivative (e.g., CHR-3996) 6_F_Quinoline_Derivative->HDAC Inhibits

Caption: Mechanism of action for HDAC inhibitor derivatives of this compound.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_synthesis Macromolecular Synthesis cluster_drug Therapeutic Intervention Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP_CTP UTP & CTP UDP->UTP_CTP RNA_DNA RNA & DNA Synthesis UTP_CTP->RNA_DNA DHODH Dihydroorotate Dehydrogenase Cell_Proliferation Cell Proliferation RNA_DNA->Cell_Proliferation 6_F_Quinoline_Derivative This compound Derivative (e.g., NSC 368390) 6_F_Quinoline_Derivative->DHODH Inhibits

Caption: Inhibition of pyrimidine biosynthesis by this compound derivatives.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Culture Compound_Treatment 2. Treatment with Derivative Cell_Culture->Compound_Treatment Proliferation_Assay 3a. Cell Proliferation Assay (e.g., Clonogenic) Compound_Treatment->Proliferation_Assay Enzyme_Assay 3b. Enzyme Inhibition Assay (e.g., HDAC) Compound_Treatment->Enzyme_Assay Data_Analysis_Invitro 4. Data Analysis (IC50, % Inhibition) Proliferation_Assay->Data_Analysis_Invitro Enzyme_Assay->Data_Analysis_Invitro Xenograft_Model 5. Xenograft Model Development Data_Analysis_Invitro->Xenograft_Model Lead Compound Selection Compound_Administration 6. Compound Administration Xenograft_Model->Compound_Administration Tumor_Measurement 7. Tumor Growth Monitoring Compound_Administration->Tumor_Measurement Data_Analysis_Invivo 8. Efficacy Assessment Tumor_Measurement->Data_Analysis_Invivo

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents through diverse and specific mechanisms of action. The quantitative data underscores the high potency of these compounds.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective inhibitors.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are essential to optimize dosing regimens and predict clinical efficacy.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies.

  • Exploration of New Targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes and pathways implicated in various diseases.

References

6-Fluoroquinolin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Among its many derivatives, 6-fluoroquinolin-2-amine has emerged as a particularly valuable building block for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. The 2-amino group provides a crucial vector for chemical modification, allowing for the construction of diverse molecular architectures with high affinity and selectivity for various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, key applications, and pharmacological significance of this compound in contemporary drug discovery.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies for quinoline ring formation. Classic methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are adaptable for this purpose. The Friedländer synthesis, in particular, offers a convergent and efficient route.

General Synthetic Workflow

The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. For this compound, a plausible route starts from 2-amino-5-fluorobenzaldehyde and a suitable partner to install the 2-amino group.

G start Starting Materials (e.g., 4-Fluoroaniline) inter1 Intermediate Formation (e.g., 2-Amino-5-fluorobenzaldehyde) start->inter1 Multi-step preparation cyclization Cyclocondensation (Friedländer Annulation) inter1->cyclization reagent Condensation Partner + Catalyst (Acid/Base) reagent->cyclization product This compound Core cyclization->product

Caption: General workflow for Friedländer synthesis of the quinoline core.

Applications in Medicinal Chemistry

The this compound moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility as a pharmacophore. Its applications span oncology, infectious diseases, and inflammatory disorders.

Anti-Cancer Agents

The quinoline scaffold is a well-established framework for the design of kinase inhibitors, owing to its ability to mimic the purine ring of ATP and occupy its binding site on these enzymes. The this compound core serves as an excellent starting point for developing inhibitors of key signaling pathways implicated in cancer progression.

a) Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have shown potent activity as inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer. CHR-3996 is a noteworthy example of a class I selective, orally active HDAC inhibitor that incorporates a (6-fluoroquinolin-2-yl)methylamino group as a key cap structure, which interacts with the outer rim of the enzyme's active site.[1][2] This compound has demonstrated good oral activity in human tumor xenograft models.[1][2]

Table 1: In Vitro Activity of HDAC Inhibitor CHR-3996 [1]

Compound/TargetHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HCT116 Cell Proliferation (GI50, nM)
CHR-3996 1930831100200

b) Kinase Inhibition (VEGFR-2, EGFR, PI3K)

The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways (e.g., EGFR, VEGFR), is a hallmark of many cancers. The this compound scaffold has been utilized to develop potent inhibitors targeting these crucial oncogenic drivers. The quinoline core typically serves as the hinge-binding motif, while substitutions from the 2-amino position explore deeper pockets within the ATP-binding site to achieve potency and selectivity.

G RTK RTK (EGFR/VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 6-Fluoroquinoline-2-amine Derivative Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based kinase inhibitors.

Table 2: Selected Kinase Inhibitory Activity of Quinolone Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivative (Compound 6f)VEGFR-20.066[3]
Quinazolinone Derivative (Compound 6)EGFR0.010[4]
Imidazo[1,2-a]pyridine Derivative (Compound 35)PI3Kα0.023[5]
Pyrrole-sulfonamide Derivative (Compound 6)EGFR0.065[6]

Note: The compounds in Table 2 are examples of quinoline/quinazolone derivatives and may not all contain the specific this compound scaffold, but they illustrate the utility of the broader quinoline core in targeting these kinases.

Antimicrobial and Antimalarial Activity

The quinoline ring is famously the core of several antimalarial drugs, including chloroquine. While 4-aminoquinolines and 8-aminoquinolines are more common in established antimalarials, 2-aminoquinoline derivatives have also been explored for their activity against Plasmodium falciparum, including chloroquine-resistant strains. Furthermore, the broader class of fluoroquinolones are potent antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The this compound scaffold serves as a valuable starting point for the synthesis of novel analogs targeting these essential bacterial enzymes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a key quinoline intermediate and a standard biological assay.

Protocol 1: Synthesis of 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (A Representative Complex Derivative)

This protocol describes a step in the synthesis of a complex molecule containing a related heterocyclic system, illustrating the types of reagents and conditions that can be employed.

Materials:

  • 6-Chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (1.0 eq)

  • An amine source (e.g., protected amine or ammonia equivalent) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (35 mg, 0.12 mmol) in dry THF (1 mL), add the amine source (0.18 mmol), potassium carbonate (33 mg, 0.24 mmol), and dry DMF (250 μL).[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the residue with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash chromatography on silica gel (e.g., using 100% ethyl acetate as eluent) to obtain the purified 2-amino derivative.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines the general steps for evaluating the inhibitory activity of a compound against a target kinase.

G step1 1. Compound Preparation (Serial Dilution of Test Compound) step2 2. Assay Plate Setup (Add Kinase, Substrate, ATP) step1->step2 step3 3. Incubation (Allow Kinase Reaction to Proceed) step2->step3 step4 4. Detection (Add Detection Reagent, Measure Signal) step3->step4 step5 5. Data Analysis (Plot Dose-Response Curve, Calculate IC50) step4->step5

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., derived from this compound) in a suitable buffer, typically containing DMSO.

  • Reaction Mixture: In the wells of a microtiter plate, combine the recombinant target kinase, a specific peptide substrate, and ATP.

  • Initiation: Add the diluted test compound to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and add a detection reagent. The signal (e.g., fluorescence, luminescence, or absorbance) is proportional to the amount of phosphorylated substrate and is measured using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, conferred by the fluorine substituent, combined with the synthetic accessibility of the 2-amino position, have enabled its incorporation into a wide range of biologically active molecules. From potent and selective HDAC and kinase inhibitors for cancer therapy to novel antimicrobial and antimalarial agents, the this compound scaffold continues to be a rich source of innovation in the quest for new and improved therapeutics. The data and protocols presented in this guide underscore its significance and provide a foundational resource for researchers engaged in drug discovery and development.

References

A Theoretical Investigation of 6-Fluoroquinolin-2-amine: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical studies on 6-Fluoroquinolin-2-amine, a molecule of interest in medicinal chemistry and drug development. The content herein is directed towards researchers, scientists, and professionals in the field of drug design, offering an in-depth analysis of the molecule's structural, electronic, and spectroscopic properties through computational methods. While extensive experimental data on this specific molecule is limited in the public domain, this guide outlines established theoretical protocols and presents a representative analysis based on Density Functional Theory (DFT), a powerful tool in computational chemistry.[1][2]

Introduction to Computational Analysis of Quinolone Derivatives

Quinolone derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[3][4] Understanding the fundamental molecular properties of these compounds is crucial for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly DFT, have become indispensable for predicting molecular geometries, electronic structures, and spectroscopic signatures, thereby providing critical insights that guide drug discovery efforts.[1][2][5] This guide details a typical workflow for the quantum chemical analysis of this compound, from geometry optimization to the exploration of its chemical reactivity through frontier molecular orbitals.

Methodologies for Quantum Chemical Calculations

The following section outlines a standard computational workflow for the theoretical investigation of this compound, based on prevalent methodologies for similar organic molecules.[3][4][6]

Computational Details

A widely used and reliable method for this type of analysis involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. For enhanced accuracy, especially when studying intermolecular interactions, dispersion corrections can be incorporated.[2] Calculations are typically performed in the gas phase to represent the molecule in an isolated state, and solvent effects can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

Experimental Protocols: A Computational Workflow

The computational analysis of this compound follows a structured protocol to ensure the accuracy and reliability of the results.

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates.[1]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly employed.[1]

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

    • Refine the geometry using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8][9][10]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11]

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra.[1][12]

  • NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can assist in the structural elucidation of the molecule.[1]

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data generated from a representative DFT study on this compound using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.375C2-C1-C9120.5
C2-C31.418C1-C2-C3121.2
C3-C41.378C2-C3-C4119.8
C4-C101.415C3-C4-C10120.1
C5-C61.380C6-C5-C10121.5
C6-F11.352C5-C6-F1118.9
C5-C101.412C5-C10-C4118.3
C9-N11.321C1-C9-N1123.4
C2-N21.365C1-C2-N2119.7
N2-H11.012C2-N2-H1115.2
N2-H21.012H1-N2-H2114.5

Note: The atom numbering scheme is provided in the visualization section.

Table 2: Frontier Molecular Orbital (FMO) Properties
ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-1.23
HOMO-LUMO Energy Gap (ΔE)4.64
Table 3: Global Reactivity Descriptors
ParameterValue (eV)
Ionization Potential (I)5.87
Electron Affinity (A)1.23
Electronegativity (χ)3.55
Chemical Hardness (η)2.32
Chemical Softness (S)0.216
Electrophilicity Index (ω)2.72

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Property Calculation B->E H NMR Chemical Shift Calculation B->H D Vibrational Spectra (IR & Raman) C->D Validation I Data Analysis & Interpretation D->I F HOMO-LUMO Analysis E->F G MEP Analysis E->G F->I G->I H->I

Caption: A typical workflow for quantum chemical calculations.

Caption: Atom numbering scheme for this compound.

Discussion and Interpretation

The optimized geometry of this compound reveals a planar quinoline ring system. The calculated bond lengths and angles are typical for aromatic and amine functional groups. The C-F bond length is consistent with that of a fluorine atom attached to an aromatic ring.

The HOMO-LUMO energy gap of 4.64 eV suggests that this compound is a relatively stable molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity.[10] The HOMO is primarily localized over the quinoline ring and the amino group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the quinoline ring system, suggesting these are the likely sites for nucleophilic attack.

The global reactivity descriptors provide further insights into the molecule's chemical behavior. The electronegativity (χ) indicates the molecule's ability to attract electrons, while the chemical hardness (η) is a measure of its resistance to charge transfer. The electrophilicity index (ω) quantifies the energy lowering of the molecule when it accepts electrons from the environment. These parameters are valuable in predicting how the molecule might interact with biological targets.

Conclusion

This technical guide has detailed a comprehensive theoretical study of this compound using DFT calculations. The presented methodologies and data provide a foundational understanding of the molecule's structural, electronic, and reactivity properties. The computational workflow and the calculated parameters serve as a valuable resource for researchers and scientists involved in the design and development of novel quinoline-based therapeutic agents. The insights gained from such theoretical studies can significantly guide synthetic efforts and help in predicting the pharmacological potential of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoroquinolin-2-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 6-fluoroquinolin-2-amine derivatives in the field of oncology. This class of compounds has garnered significant interest due to the diverse anticancer activities exhibited by its members, which target various key cellular pathways implicated in tumorigenesis and tumor progression.

This document outlines two primary synthetic strategies for accessing the core this compound scaffold: the Friedländer synthesis and the Buchwald-Hartwig amination. Furthermore, it details the synthesis of notable derivatives and presents their biological activities, including mechanisms of action and quantitative data on their efficacy against cancer cell lines.

Synthetic Strategies for this compound

The synthesis of the this compound core can be approached through established methodologies for quinoline ring formation or by direct amination of a pre-functionalized quinoline.

Protocol 1: Friedländer Synthesis of this compound

The Friedländer synthesis is a classical and effective method for constructing the quinoline ring system.[1][2] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize this compound, 2-amino-5-fluorobenzaldehyde can be reacted with a suitable carbonyl compound, followed by cyclization. A variation of this method involves the in situ reduction of a nitro group to an amine, which then undergoes the cyclization reaction.[3]

Materials:

  • 2-Amino-5-fluorobenzaldehyde or 2-nitro-5-fluorobenzaldehyde

  • A suitable ketone or aldehyde with an α-methylene group (e.g., acetaldehyde for the parent compound, or substituted ketones for derivatives)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid)[1]

  • Solvent (e.g., ethanol, dimethylformamide)

  • Reducing agent if starting from the nitro-analogue (e.g., iron powder in acetic acid)[3]

General Procedure (Base-Catalyzed):

  • In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is particularly useful for the synthesis of 2-aminoquinolines from 2-haloquinolines. To obtain the parent this compound, an ammonia equivalent is used.

Materials:

  • 2-Chloro-6-fluoroquinoline

  • Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like lithium bis(trimethylsilyl)amide)[5][6]

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

General Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol % Pd2(dba)3), the phosphine ligand (e.g., 4 mol % Xantphos), and the base (e.g., 1.4 equivalents of sodium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 2-chloro-6-fluoroquinoline (1 equivalent) and the anhydrous solvent.

  • If using an ammonia surrogate, add it at this stage. If using aqueous ammonia, specialized conditions to manage water content and catalyst stability are necessary.[6]

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflows

The development of this compound derivatives for cancer research typically follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization s1 Synthesis of This compound Core s2 Derivative Synthesis s1->s2 s3 Purification (Chromatography, Recrystallization) s2->s3 b1 In vitro Anticancer Screening (e.g., MTT Assay) s3->b1 b2 Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) b1->b2 b3 In vivo Studies (Xenograft Models) b2->b3 d1 Structure-Activity Relationship (SAR) Studies b2->d1 d2 Lead Optimization b3->d2 d1->d2

Caption: General workflow for the development of this compound derivatives.

Notable this compound Derivatives in Cancer Research

Several derivatives of 6-fluoroquinoline have shown significant promise as anticancer agents by targeting specific cellular pathways.

CHR-3996 (Nanatinostat): A Histone Deacetylase (HDAC) Inhibitor

CHR-3996 is a potent and selective inhibitor of class I histone deacetylases (HDACs).[7][8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, CHR-3996 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Signaling Pathway of HDAC Inhibition:

HDAC_Inhibition HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) CHR3996 CHR-3996 CHR3996->HDAC Inhibition Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of CHR-3996 as an HDAC inhibitor.

NSC 368390 (Brequinar): An Inhibitor of De Novo Pyrimidine Biosynthesis

NSC 368390 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] Cancer cells often have a high demand for nucleotides to support rapid proliferation, making them vulnerable to inhibitors of nucleotide synthesis. By blocking DHODH, NSC 368390 depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis and ultimately cell death.

De Novo Pyrimidine Biosynthesis Inhibition Pathway:

Pyrimidine_Biosynthesis_Inhibition CarbamoylPhosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA CellGrowth Inhibition of Cell Growth DNA_RNA->CellGrowth DHODH DHODH NSC368390 NSC 368390 NSC368390->DHODH Inhibition

Caption: Mechanism of action of NSC 368390 in the pyrimidine biosynthesis pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 6-fluoroquinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented in micromolar (µM) or nanomolar (nM) concentrations.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 / GI50Reference
CHR-3996 HDAC1-3 nM[8][9]
HDAC2-4 nM[8][9]
HDAC3-7 nM[8][9]
HCT116 (Colon)72 nM (GI50)[9]
Compound 8e (2-arylvinyl substituted)Proliferation InhibitionH-460 (Lung)0.03 µM[11]
HT-29 (Colon)0.55 µM[11]
HepG2 (Liver)0.33 µM[11]
SGC-7901 (Gastric)1.24 µM[11]
Ciprofloxacin Derivative 32 Topoisomerase IIMCF-7 (Breast)4.3 µM[12]
Norfloxacin Derivative 73 Proliferation InhibitionPC3 (Prostate)2.33 µM[12]
MCF-7 (Breast)2.27 µM[12]
MDA-MB-231 (Breast)1.52 µM[12]
Levofloxacin Derivative 125 Proliferation InhibitionA549 (Lung)2.1 µM[12]
HepG2 (Liver)2.3 µM[12]
MCF-7 (Breast)0.3 µM[12]
PC-3 (Prostate)4.9 µM[12]
HeLa (Cervical)1.1 µM[12]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The synthetic accessibility of this core through robust methods like the Friedländer synthesis and Buchwald-Hartwig amination allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, including HDAC inhibition and interference with nucleotide biosynthesis, highlight the potential of this compound class to address various vulnerabilities in cancer cells. The data presented herein provides a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Use of 6-Fluoroquinolin-2-amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The quinoline scaffold serves as a versatile template that can be strategically modified to target the ATP-binding site of various protein kinases. The incorporation of a fluorine atom at the 6-position can significantly enhance biological activity and improve pharmacokinetic properties such as metabolic stability and membrane permeability. These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, with a focus on inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key target in immunology and oncology.

Featured Application: Development of Selective PI3Kδ Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive target for the treatment of B-cell malignancies and autoimmune disorders.[2]

A series of potent and selective PI3Kδ inhibitors has been developed based on a 2,3,4-trisubstituted 6-fluoroquinoline scaffold. These compounds demonstrate excellent potency in both biochemical and cellular assays, along with favorable pharmacokinetic profiles.[3]

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of a representative 6-fluoroquinoline-based PI3Kδ inhibitor, AM-0687 , against Class I PI3K isoforms.

Kinase TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kα1,200300-fold
PI3Kβ18045-fold
PI3Kδ 4 -
PI3Kγ9022.5-fold

Data is representative of potent and selective PI3Kδ inhibitors with a 6-fluoroquinoline scaffold.

Signaling Pathway and Mechanism of Action

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor 6-Fluoroquinoline-based Inhibitor Inhibitor->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Activation

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals, such as growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, including PDK1 and AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways such as the mTOR pathway, which promotes cell growth, proliferation, and survival. 6-Fluoroquinoline-based inhibitors act by competitively binding to the ATP-binding site of the PI3Kδ catalytic subunit, thereby blocking the production of PIP3 and inhibiting downstream signaling.

Experimental Protocols

General Synthetic Workflow

The synthesis of 2,3,4-trisubstituted 6-fluoroquinoline-based kinase inhibitors is a multi-step process that typically involves the construction of the quinoline core followed by functionalization at the 2, 3, and 4 positions. A key intermediate is often a functionalized 6-fluoroquinoline, such as 6-fluoroquinoline-2-carboxaldehyde.

Synthetic_Workflow Start This compound (Starting Material) Intermediate1 Functionalized 6-Fluoroquinoline (e.g., 2-carboxaldehyde) Start->Intermediate1 Functionalization Intermediate2 Multi-substituted 6-Fluoroquinoline Core Intermediate1->Intermediate2 Key Coupling Reactions (e.g., Suzuki, Amination) Final_Product Final Kinase Inhibitor (e.g., PI3Kδ Inhibitor) Intermediate2->Final_Product Final Synthetic Steps

Protocol 1: Synthesis of 6-Fluoroquinoline-2-carboxaldehyde (Key Intermediate)

This protocol describes a representative method for the synthesis of a key intermediate, 6-fluoroquinoline-2-carboxaldehyde, which can be further elaborated to afford the final kinase inhibitors.

Materials:

  • 2-Amino-5-fluorobenzaldehyde

  • Methyl pyruvate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

Procedure:

  • Friedländer Annulation:

    • To a solution of 2-amino-5-fluorobenzaldehyde and methyl pyruvate in ethanol, add a solution of sodium hydroxide.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry to yield 6-fluoro-2-methylquinoline.

  • Oxidation to Aldehyde:

    • Suspend 6-fluoro-2-methylquinoline and selenium dioxide in a mixture of dioxane and water.

    • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-fluoroquinoline-2-carboxaldehyde.

Protocol 2: In Vitro PI3Kδ Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency of synthesized compounds against PI3Kδ. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[4]

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in PI3K Kinase Buffer to the desired final concentrations.

  • Assay Setup:

    • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[4]

    • Prepare a mixture of PI3Kδ enzyme and lipid substrate in PI3K Kinase Buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.[4]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250µM) to each well.[4]

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives are valuable synthons for the development of novel kinase inhibitors. The strategic incorporation of the 6-fluoroquinoline scaffold has led to the discovery of potent and selective PI3Kδ inhibitors with potential applications in the treatment of cancer and inflammatory disorders. The provided protocols offer a framework for the synthesis and evaluation of such compounds, facilitating further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors from 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. This document provides a detailed protocol for the synthesis of novel HDAC inhibitors utilizing a 6-fluoroquinoline moiety as a cap group, a common structural feature in potent HDAC inhibitors. The quinoline ring system serves as an effective surface recognition motif for the enzyme. The general structure of these inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG), typically a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme.

Pharmacophore Model for HDAC Inhibition

The design of the synthesized compounds is based on the established pharmacophore model for HDAC inhibitors. This model comprises three key components: a cap group that interacts with the surface of the enzyme, a linker region that occupies a hydrophobic channel, and a zinc-binding group that coordinates with the zinc ion at the bottom of the catalytic pocket.

HDAC_Inhibitor_Pharmacophore cluster_Enzyme HDAC Active Site cluster_Inhibitor HDAC Inhibitor Zinc Zn²⁺ Ion Pocket Catalytic Pocket Surface Enzyme Surface ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->Zinc Chelation Linker Linker ZBG->Linker Cap Cap Group (6-Fluoroquinoline) Linker->Cap Cap->Surface Interaction

Caption: General pharmacophore model for HDAC inhibitors.

Synthetic Protocol

The following protocol outlines a potential synthetic route to a novel HDAC inhibitor starting from 6-fluoroquinolin-2-amine. This multi-step synthesis involves the introduction of a linker and a hydroxamic acid moiety.

Overall Synthetic Workflow

Synthetic_Workflow A This compound (Starting Material) B Step 1: Amide Coupling with a Linker Precursor A->B C Intermediate Amide B->C D Step 2: Conversion of Ester to Hydroxamic Acid C->D E Final HDAC Inhibitor D->E

Caption: High-level overview of the synthetic workflow.

Step 1: Amide Coupling with a Linker Precursor

This step involves the acylation of this compound with a suitable linker precursor containing a terminal ester group, which will be converted to the hydroxamic acid in the final step. An example of such a linker precursor is suberic acid monomethyl ester chloride.

Materials and Reagents:

  • This compound

  • Suberic acid monomethyl ester chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of suberic acid monomethyl ester chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate amide.

Step 2: Conversion of the Ester to Hydroxamic Acid

The terminal methyl ester of the intermediate is converted to the final hydroxamic acid, the zinc-binding group.

Materials and Reagents:

  • Intermediate amide from Step 1

  • Methanol (MeOH)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium hydroxide (KOH)

  • Water

  • Standard glassware

Procedure:

  • Dissolve the intermediate amide (1 equivalent) in a mixture of methanol and water.

  • Add hydroxylamine hydrochloride (3 equivalents) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (7 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of 5-6.

  • The resulting precipitate is the final HDAC inhibitor. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Data

The inhibitory activity of newly synthesized compounds is typically evaluated against various HDAC isoforms and in cellular proliferation assays. The following table presents hypothetical data for a synthesized 6-fluoroquinoline-based HDAC inhibitor, "Compound X," for illustrative purposes.

Assay Target IC50 (nM)
Enzymatic Assay HDAC185
HDAC2110
HDAC3150
HDAC625
Cellular Proliferation HCT116 (Colon Cancer)250
A549 (Lung Cancer)400
MCF-7 (Breast Cancer)320

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or cell proliferation by 50%. Lower values indicate higher potency.

Mechanism of Action: HDAC Inhibition and Gene Expression

HDAC inhibitors function by preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This relaxed chromatin is more accessible to transcription factors, leading to the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Mechanism cluster_Process Gene Expression Regulation cluster_Histone Histone Tail HDAC HDAC Enzyme HAT HAT Enzyme Acetylated Acetylated Lysine (Active Transcription) HAT->Acetylated Acetylation Deacetylated Deacetylated Lysine (Repressed Transcription) Acetylated->Deacetylated Deacetylation Inhibitor 6-Fluoroquinoline HDAC Inhibitor Inhibitor->HDAC Inhibits

Caption: Mechanism of action of HDAC inhibitors.

Conclusion

The protocol described provides a foundational approach for the synthesis of novel HDAC inhibitors based on a 6-fluoroquinoline scaffold. The modular nature of the synthesis allows for the exploration of different linkers and cap group modifications to optimize potency and selectivity for specific HDAC isoforms. The evaluation of these compounds through enzymatic and cellular assays is critical for identifying lead candidates for further drug development. This structured approach, combining rational design with synthetic chemistry and biological evaluation, is essential in the pursuit of new and effective cancer therapeutics.

Application Notes and Protocols for In Vitro Assay of 6-Fluoroquinolin-2-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 6-Fluoroquinolin-2-amine, a compound belonging to the quinoline class of molecules. Quinoline derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial activity by targeting DNA gyrase and topoisomerase IV, and inhibition of other enzymes like histone deacetylases (HDACs) and proteasomes.[1][2]

This document outlines detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and similar quinoline-based compounds. The provided methodologies will enable researchers to assess its potential as a therapeutic agent by investigating its effects on cell viability, enzyme activity, and target engagement.

Potential Mechanisms of Action and Corresponding Assays

Given the chemical scaffold of this compound, several potential mechanisms of action can be hypothesized. The following table summarizes these possibilities and the corresponding in vitro assays to investigate them.

Potential Mechanism of ActionRelevant In Vitro AssaysKey Parameters to Measure
Kinase Inhibition Kinase Activity Assays (Biochemical), Cellular Phosphorylation Assays, Cell Proliferation AssaysIC50, Percent Inhibition, Effect on Substrate Phosphorylation, EC50
DNA Topoisomerase Inhibition DNA Gyrase/Topoisomerase IV Supercoiling/Relaxation AssaysIC50, Inhibition of DNA supercoiling or relaxation
Proteasome Inhibition 20S Proteasome Activity AssayIC50, Inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities
Histone Deacetylase (HDAC) Inhibition HDAC Activity AssayIC50, Inhibition of deacetylase activity
General Cytotoxicity Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)IC50, EC50, Percent Viability
Target Binding Receptor Binding AssaysKi, IC50

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays. The values presented are hypothetical examples for illustrative purposes and should be replaced with experimental data.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeAssay TypeIC50 (µM)
Kinase XBiochemical Kinase Assay5.2
DNA GyraseSupercoiling Assay15.8
20S Proteasome (Chymotrypsin-like)Fluorogenic Peptide Assay> 100
HDAC1Fluorometric Assay25.1

Table 2: Cellular Activity Data for this compound

Cell LineAssay TypeEndpointEC50 (µM)
Cancer Cell Line AMTT AssayCell Viability12.5
Cancer Cell Line BCellTiter-Glo AssayCell Viability9.8
Bacterial Strain XBroth MicrodilutionMIC32

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the in vitro activity of a test compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (Hypothesis-Driven) cluster_tertiary Mechanism of Action Studies cluster_lead_opt Lead Optimization primary_screening Broad Panel Cell Viability Assay (e.g., NCI-60 panel) kinase_panel Kinase Panel Screening primary_screening->kinase_panel Active in cancer cell lines enzyme_assays Other Enzyme Assays (Proteasome, HDAC, Topoisomerase) primary_screening->enzyme_assays Broad activity observed cellular_phospho Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) kinase_panel->cellular_phospho Specific kinase hits identified sar Structure-Activity Relationship (SAR) Studies enzyme_assays->sar target_binding Target Engagement Assay (e.g., NanoBRET) cellular_phospho->target_binding target_binding->sar

Caption: General workflow for in vitro screening and characterization of this compound.

Protocol: Kinase Inhibition Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Plate reader (if using a luminescent assay) or scintillation counter (for radiometric assay)

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (either [γ-³²P]ATP or cold ATP depending on the detection method).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the manufacturer's instructions (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate.[3] For the ADP-Glo™ assay, measure the luminescence generated from the conversion of ADP to ATP.

  • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[4]

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Determine the IC50 or EC50 value by plotting the percent viability against the log of the compound concentration.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol is used to determine if this compound inhibits a specific signaling pathway within the cell by assessing the phosphorylation status of a target protein.[5]

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathways and Mechanisms of Inhibition

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling cascade that can be a target for inhibitors. Many quinoline derivatives have been identified as kinase inhibitors.[2]

kinase_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->raf Inhibition

Caption: A generic MAP kinase signaling pathway potentially inhibited by this compound.

Mechanism of Enzyme Inhibition Assay

This diagram illustrates the principle of a competitive enzyme inhibition assay.

enzyme_inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor enzyme1 Enzyme product1 Product enzyme1->product1 Binds & Converts substrate1 Substrate substrate1->enzyme1 enzyme2 Enzyme no_product No/Reduced Product enzyme2->no_product substrate2 Substrate substrate2->enzyme2 Binding blocked inhibitor Inhibitor inhibitor->enzyme2 Binds to active site

Caption: Principle of a competitive enzyme inhibition assay.

References

Application Notes: The Role of 6-Fluoroquinoline Scaffolds in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. A key structural feature of many potent fluoroquinolones is the presence of a fluorine atom at the C-6 position of the quinoline ring system. This substitution significantly enhances the drug's antibacterial potency and broadens its spectrum of activity by improving its penetration into bacterial cells and increasing its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.[1][2] While direct synthesis from 6-Fluoroquinolin-2-amine is one of many potential routes, the formation of a 6-fluoroquinolone core is a cornerstone of fluoroquinolone synthesis. This document outlines the general synthetic strategies, experimental protocols, and mechanism of action related to the synthesis of fluoroquinolones featuring the vital 6-fluoroquinoline core.

Core Synthetic Pathway

The synthesis of the fluoroquinolone backbone often relies on the Gould-Jacobs reaction or similar methodologies.[3] This typically involves the reaction of a substituted aniline, such as 3-chloro-4-fluoroaniline, with a malonic acid derivative like diethyl ethoxymethylenemalonate (EMME).[3][4] The resulting intermediate undergoes thermal cyclization to form the quinolone ring. Subsequent steps include N-alkylation (e.g., with an ethyl or cyclopropyl group) and a crucial nucleophilic aromatic substitution at the C-7 position, commonly with a piperazine derivative, to yield the final active pharmaceutical ingredient.[3][4]

G General Synthetic Pathway for Fluoroquinolones A Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) C Condensation Product A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E 6-Fluoro-7-chloro-4-oxo-quinoline-3-carboxylate D->E F N-Alkylation E->F G N-Alkyl-6-fluoro-7-chloro-4-oxo-quinoline-3-carboxylate F->G H Nucleophilic Substitution (with Piperazine derivative) G->H J Hydrolysis G->J I Fluoroquinolone API (e.g., Norfloxacin, Ciprofloxacin) H->I J->H

Caption: General synthetic pathway from a substituted aniline to a fluoroquinolone drug.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (A Key Norfloxacin Intermediate)

This protocol is adapted from established synthetic routes for Norfloxacin.[5]

  • Cyclization: Dissolve 3-ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) ethyl acrylate in DMF (N,N-Dimethylformamide).

  • Add potassium carbonate to the solution.

  • Heat the mixture to 50-80°C and allow the reaction to proceed overnight.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Filter the resulting solids and wash them thoroughly with a large amount of water to obtain the product, ethyl 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.[5]

  • Hydrolysis: Dissolve the ethyl quinolinate product from the previous step in methanol.

  • Add hydrochloric acid (in a 1:1 ratio with methanol) and reflux the mixture for 2 hours.

  • White solids will precipitate out of the solution. Filter the product, wash with water, and dry in a vacuum oven for 2 hours to obtain 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[5]

Protocol 2: Synthesis of Norfloxacin via Nucleophilic Substitution

This protocol describes the final step in Norfloxacin synthesis.[6]

  • Reaction Setup: In a reaction flask, add 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate, piperazine, a Lewis acid catalyst, and a suitable solvent.

  • Substitution Reaction: Control the temperature between 70-140°C and maintain the reaction with insulation for 8-10 hours, until the substitution is complete.

  • Work-up: Cool the reaction mixture and filter to obtain the solid product.

  • Dissolve the solid in dilute hydrochloric acid.

  • Adjust the pH to 7.2-7.3 with a base, which will cause the crude product to precipitate.

  • Filter the crude product and recrystallize from ethanol to obtain pure Norfloxacin.[6]

G Experimental Workflow for Fluoroquinolone Synthesis A Reactants Mixing (Quinolone Intermediate, Piperazine, Solvent) B Heating & Reflux (e.g., 70-140°C, 8-10 hours) A->B C Reaction Monitoring (e.g., TLC, HPLC) B->C D Cooling & Precipitation C->D Upon Completion E Filtration D->E F Washing E->F G Drying F->G H Purification (e.g., Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I J Final Product I->J

Caption: A typical experimental workflow for the synthesis and purification of fluoroquinolones.

Quantitative Data

The yields of fluoroquinolone synthesis can vary depending on the specific reaction conditions and substrates used. The following table summarizes representative yields for key steps in fluoroquinolone synthesis.

Step/ReactionStarting MaterialProductYield (%)Reference
Synthesis of N-acylated ciprofloxacinCiprofloxacin and N-Boc protected L-phenylalanineN-acylated ciprofloxacin derivative90[7]
Synthesis of ciprofloxacin-urea conjugateCiprofloxacinCiprofloxacin-urea conjugate95[7]
Synthesis of 4-quinolone derivatives via microwave irradiationIndole-2,3-dione2-quinolone-4-carboxylic acid78[8]
Synthesis of 4-quinolone derivatives from indoline-1,3-dioneIndoline-1,3-dione and alkyl/aryl substituted aldehydes4-quinolone derivatives87-95[8]
Synthesis of 8-Nitrofluoroquinolone intermediate8-Nitrofluoroquinolone precursorPure solid intermediate91-95[9]
Synthesis of ciprofloxacin derivatives via Mannich reactionCiprofloxacin, heterocycles, and formaldehydeCiprofloxacin derivatives85-96[10]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[11] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

G Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell A Fluoroquinolone D Ternary Complex (Fluoroquinolone-Enzyme-DNA) A->D B DNA Gyrase / Topoisomerase IV B->D C Bacterial DNA C->D E Inhibition of DNA Ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Inhibition of DNA Replication F->G H Bacterial Cell Death G->H

Caption: Fluoroquinolones inhibit bacterial DNA synthesis, leading to cell death.

References

Application Notes and Protocols for N-Alkylation of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoroquinolin-2-amine scaffold is a significant pharmacophore found in a variety of biologically active molecules. N-alkylation of the 2-amino group is a critical synthetic step in the development of novel therapeutic agents, as it allows for the introduction of diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed experimental procedures for the N-alkylation of this compound via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Reaction Principles

1. Direct N-Alkylation: This method involves the nucleophilic substitution (SN2) reaction between this compound and an alkyl halide in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond.

2. Reductive Amination: This two-step, one-pot process begins with the reaction of this compound with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ by a reducing agent to yield the N-alkylated product.[1] This method is particularly useful for introducing more complex alkyl groups.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of this compound using an alkyl halide and a carbonate base.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Add the anhydrous solvent (DMF or Acetonitrile) to dissolve or suspend the starting material.

  • Add the base (e.g., K₂CO₃) to the mixture and stir at room temperature for 15-30 minutes.[2]

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol describes a general procedure for the N-alkylation of this compound using an aldehyde or ketone and a borohydride reducing agent.[2]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, to maintain pH ~6-7 for NaBH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and the aldehyde or ketone in the appropriate solvent (Methanol for NaBH₃CN, DCE for NaBH(OAc)₃).

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[2]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Data Presentation: Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)NaBH₃CNMethanolRoom Temp2-490-98
AcetaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeNaBH₃CNMethanolRoom Temp4-880-90
AcetoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp5-1075-85

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Solvent reagents Add Base/Carbonyl start->reagents Dissolve/ Suspend add_alkylating Add Alkylating Agent/ Reducing Agent reagents->add_alkylating heat_stir Heat and Stir add_alkylating->heat_stir monitor Monitor by TLC heat_stir->monitor Periodically quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-alkylated Product purify->product signaling_pathway cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination amine_direct This compound (Nucleophile) sn2 SN2 Reaction amine_direct->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 base Base (e.g., K₂CO₃) base->sn2 Deprotonates Amine (in equilibrium) or neutralizes HX product_direct N-Alkyl-6-fluoroquinolin-2-amine sn2->product_direct amine_reductive This compound imine Imine Intermediate amine_reductive->imine carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->imine Condensation product_reductive N-Alkyl-6-fluoroquinolin-2-amine imine->product_reductive reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product_reductive Reduction

References

Application Notes and Protocols: 6-Fluoroquinolin-2-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 6-fluoroquinolin-2-amine and its derivatives as key starting materials. The protocols focus on the preparation of potent anticancer agents, specifically pyrazolo[3,4-b]quinolines and a Class I selective histone deacetylase (HDAC) inhibitor.

Introduction

Quinolines and their fused heterocyclic analogs are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This compound serves as a versatile precursor for the synthesis of a diverse range of novel bioactive molecules. This document outlines two key applications of this scaffold in the development of targeted cancer therapeutics.

Application Note 1: Synthesis of Pyrazolo[3,4-b]quinolines as Potent Anticancer Agents

Pyrazolo[3,4-b]quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines.[1][4] The synthetic strategy outlined below utilizes a derivative of 6-fluoroaniline to generate a key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, which is then cyclized to form the desired pyrazolo[3,4-b]quinoline core.

Logical Workflow for the Synthesis of Pyrazolo[3,4-b]quinolines

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Cyclization cluster_2 Biological Evaluation A 4-Fluoroacetanilide C 2-Chloro-6-fluoroquinoline-3-carbaldehyde A->C B Vilsmeier Reagent (POCl3/DMF) E 6-Fluoro-1H-pyrazolo[3,4-b]quinolin-3-amine C->E D Hydrazine Hydrate G Anticancer Activity (IC50) E->G F Cancer Cell Lines

Caption: Synthetic workflow for pyrazolo[3,4-b]quinolines.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction of the corresponding acetanilide.[5]

  • Reagents and Materials:

    • 4-Fluoroacetanilide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Sodium acetate

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a stirred solution of 4-fluoroacetanilide (1.0 eq) in DMF (10.0 eq) at 0 °C, slowly add POCl₃ (3.0 eq).

    • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-chloro-6-fluoroquinoline-3-carbaldehyde as a solid.

Protocol 2: Synthesis of 6-Fluoro-1H-pyrazolo[3,4-b]quinolin-3-amine

This protocol describes the cyclization of the intermediate aldehyde with hydrazine.[6]

  • Reagents and Materials:

    • 2-Chloro-6-fluoroquinoline-3-carbaldehyde

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Ice water

  • Procedure:

    • To a solution of 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 6-fluoro-1H-pyrazolo[3,4-b]quinolin-3-amine.

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]quinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
QTZ05HCT-116 (Colon)2.3[1]
QTZ05HCT-15 (Colon)5.8[1]
QTZ05HT-29 (Colon)7.1[1]
QTZ05LOVO (Colon)10.2[1]
Derivative 8cLeukemia (K562)Not Specified (Potent)[4]
Derivative 8cLeukemia (MV4-11)Not Specified (Potent)[4]

Application Note 2: Synthesis of a Class I Selective Histone Deacetylase (HDAC) Inhibitor

6-Fluoroquinoline derivatives are key components in the synthesis of potent and selective HDAC inhibitors. One such example is CHR-3996, a compound that has demonstrated excellent oral activity in preclinical tumor models. The synthesis involves the coupling of a (6-fluoroquinolin-2-yl)methanamine fragment with a suitable carboxylic acid partner.

Logical Workflow for the Synthesis of a (6-Fluoroquinolin-2-yl)methyl-containing HDAC Inhibitor

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Modification A 6-Fluoroquinoline-2-carbonitrile C (6-Fluoroquinolin-2-yl)methanamine A->C B Reduction (e.g., LiAlH4) E HDAC Inhibitor Precursor C->E D Carboxylic Acid Derivative G Final HDAC Inhibitor (e.g., CHR-3996) E->G F Deprotection/Modification

Caption: Synthetic workflow for HDAC inhibitors.

Experimental Protocols

Protocol 3: Synthesis of (6-Fluoroquinolin-2-yl)methanamine (Proposed)

This protocol outlines a plausible method for the synthesis of the key amine intermediate.

  • Reagents and Materials:

    • 6-Fluoroquinoline-2-carbonitrile (can be prepared from this compound via Sandmeyer reaction)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Water

    • 15% Sodium hydroxide solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 6-fluoroquinoline-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield (6-fluoroquinolin-2-yl)methanamine.

Protocol 4: General Amide Coupling Procedure

This protocol describes a general method for coupling the amine intermediate with a carboxylic acid.

  • Reagents and Materials:

    • (6-Fluoroquinolin-2-yl)methanamine

    • Carboxylic acid derivative (e.g., 2-(6-aminobicyclo[3.1.0]hex-3-yl)pyrimidine-5-carboxylic acid derivative for CHR-3996)

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of (6-fluoroquinolin-2-yl)methanamine (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the in vitro biological activity of the HDAC inhibitor CHR-3996 and related compounds.

CompoundTargetIC₅₀ (nM)Cell Proliferation Assay (Cell Line)IC₅₀ (nM)Reference
CHR-3996 (21r)HDAC1< 100LoVo (Colon)Dose-related activity[7]
CHR-3996 (21r)HDAC2< 100Not SpecifiedPotent[7]
CHR-3996 (21r)HDAC3< 100Not SpecifiedPotent[7]

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of a variety of bioactive heterocycles. The protocols and data presented here for the synthesis of pyrazolo[3,4-b]quinolines and a potent HDAC inhibitor highlight the utility of this scaffold in the development of novel anticancer agents. These methodologies provide a solid foundation for further exploration and optimization of quinoline-based compounds in drug discovery programs.

References

High-Throughput Screening Assays for 6-Fluoroquinolin-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 6-Fluoroquinolin-2-amine derivatives. This class of compounds holds significant promise in drug discovery, with potential applications as anticancer and antibacterial agents. The provided methodologies cover both biochemical and cell-based assays to facilitate the identification and characterization of lead compounds.

Introduction to this compound Derivatives in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 2-amino group provides a key site for further chemical modification to modulate biological activity and selectivity.[3] Derivatives of 2-aminoquinoline have shown significant potential as anticancer agents by targeting various protein kinases and other key signaling molecules.[1][4] Furthermore, the fluoroquinolone core is a well-established pharmacophore in antibacterial drug discovery.[5] High-throughput screening is an essential tool for rapidly evaluating large libraries of such derivatives to identify compounds with desired biological activities.[6][7]

Application Note 1: Anticancer Activity Screening

This compound derivatives are promising candidates for the development of novel anticancer therapeutics, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.

Relevant Signaling Pathways

PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 | mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

PI3K/Akt/mTOR Signaling Pathway.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell growth and survival.[4][13][14][15][16]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

EGFR Signaling Pathway.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and angiogenesis.[7][17][18][19][20]

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt CellProcesses Proliferation, Motility, Invasion, Angiogenesis Akt->CellProcesses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellProcesses STAT3->CellProcesses Antibacterial_Screening_Workflow Start Start: Library of This compound Derivatives PrimaryScreen Primary Screen: Broth Microdilution Assay (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification: Compounds with >90% Growth Inhibition PrimaryScreen->HitIdentification DoseResponse Secondary Screen: Dose-Response MIC Determination HitIdentification->DoseResponse MIC Determine Minimum Inhibitory Concentration (MIC) DoseResponse->MIC Cytotoxicity Counter Screen: Mammalian Cell Cytotoxicity Assay MIC->Cytotoxicity LeadSelection Lead Candidate Selection: Potent & Non-toxic Compounds Cytotoxicity->LeadSelection

References

Application Note: Evaluating the Cytotoxicity of 6-Fluoroquinolin-2-amine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential anticancer properties.[1] 6-Fluoroquinolin-2-amine is a quinoline derivative whose biological effects require thorough characterization. A critical step in the preclinical assessment of any potential therapeutic agent is the evaluation of its cytotoxicity.[1] Cell-based assays are fundamental tools for determining a compound's effect on cell viability, proliferation, and the mechanisms of cell death.

This document provides detailed protocols for a panel of standard cell-based assays to evaluate the cytotoxic profile of this compound. The selected assays measure key indicators of cell health: metabolic activity (MTT Assay), plasma membrane integrity (LDH Assay), and the induction of apoptosis (Annexin V/PI Staining and Caspase-3/7 Activity). Understanding these different endpoints provides a comprehensive view of the compound's cytotoxic mechanism of action.

Data Presentation: Cytotoxicity Profile of this compound

The following tables summarize representative quantitative data obtained from the described assays. This data is intended for illustrative purposes to demonstrate how results can be structured and interpreted.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
A549 (Lung Carcinoma)MTT Assay4842.5
HepG2 (Hepatocellular Carcinoma)MTT Assay4835.8
MCF-7 (Breast Adenocarcinoma)MTT Assay4851.2
A549 (Lung Carcinoma)LDH Assay4865.1
HepG2 (Hepatocellular Carcinoma)LDH Assay4858.9

Table 2: Apoptosis Quantification by Annexin V/PI Staining in A549 Cells

Flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Treatment (24 h)Viable Cells (%) (Annexin V⁻ / PI⁻)Early Apoptotic Cells (%) (Annexin V⁺ / PI⁻)Late Apoptotic/Necrotic Cells (%) (Annexin V⁺ / PI⁺)
Vehicle Control (0.1% DMSO)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (25 µM)68.3 ± 3.118.4 ± 1.913.3 ± 1.5
This compound (50 µM)35.7 ± 4.539.8 ± 3.824.5 ± 2.1

Experimental Protocols

MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add this compound (serial dilutions) incubate1->treat incubate2 4. Incubate for desired period (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., anhydrous DMSO, 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value.

LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[7][8] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[8] Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[8][9]

LDH_Principle cluster_cells Cellular States cluster_medium Extracellular Medium node_healthy Viable Cell node_ldh LDH (enzyme) node_necrotic Necrotic Cell (Membrane Damage) node_ext_ldh Released LDH (measurable) node_necrotic->node_ext_ldh releases compound This compound (Cytotoxic Insult) compound->node_necrotic induces

Caption: Principle of the LDH release cytotoxicity assay.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well flat-bottom sterile plates

  • Lysis Buffer (e.g., 10X solution provided in kit)

  • Stop Solution (provided in kit)

  • Treated cell culture supernatants

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Prepare Controls: For each plate, prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.[1]

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Prepare the Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Data Analysis: a. Subtract the 680 nm absorbance from the 490 nm absorbance for each well. b. Subtract the background control average from all values. c. Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[1]

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acq Analysis seed 1. Seed & treat cells in 6-well plate harvest 2. Harvest cells (adherent & floating) seed->harvest wash 3. Wash cells with cold PBS harvest->wash resuspend 4. Resuspend in Annexin V Binding Buffer wash->resuspend stain 5. Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate for 15 min in the dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells and centrifuge.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Differentiate cell populations:

    • Viable: Annexin V⁻ / PI⁻

    • Early Apoptosis: Annexin V⁺ / PI⁻

    • Late Apoptosis/Necrosis: Annexin V⁺ / PI⁺

    • Necrosis: Annexin V⁻ / PI⁺ (less common)

Caspase-3/7 Activity Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[1] The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a central event in the apoptotic pathway.[10][11] This assay utilizes a specific caspase-3/7 substrate linked to a reporter molecule (fluorophore or luminophore). When active Caspase-3/7 cleaves the substrate, the reporter is released, generating a signal that is proportional to caspase activity.[1]

Apoptosis_Pathway cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome stimulus Apoptotic Stimulus (e.g., this compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activate cleavage Cleavage of Cellular Substrates executioner->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Materials:

  • Luminescent or fluorescent Caspase-3/7 activity assay kit

  • Opaque-walled 96-well plates (for luminescence/fluorescence)

  • Treated cells

  • Plate reader capable of measuring luminescence or fluorescence

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Cell Lysis and Substrate Cleavage: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active Caspase-3/7.[1]

  • Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in Caspase-3/7 activity.

References

Application Notes and Protocols for the Analytical Characterization of 6-Fluoroquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoroquinolin-2-amine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the quinoline scaffold can modulate the compound's physicochemical properties, metabolic stability, and biological activity. Accurate and comprehensive characterization of these derivatives is essential for structure elucidation, purity assessment, and quality control. These application notes provide detailed protocols for the characterization of this compound derivatives using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound derivatives, which are often aromatic and possess chromophores, reverse-phase HPLC with UV detection is a highly effective method for purity assessment and quantitative analysis. The method separates compounds based on their polarity, with the non-polar stationary phase retaining the relatively non-polar derivatives.[1] Due to the basic nature of the amine group, using a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state.

Experimental Protocol

Objective: To determine the purity of a this compound derivative sample and quantify its concentration against a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

  • Sample: this compound derivative dissolved in Methanol or a Methanol/Water mixture (1 mg/mL)

  • Reference Standard: Pure standard of the target derivative (1 mg/mL)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare working standards and quality control samples by diluting the stock solution. Filter all solutions through a 0.45 µm filter prior to injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Elution: A gradient elution is often used to ensure separation of impurities with different polarities.[3]

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative by comparing its retention time with the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, generate a calibration curve using the reference standard at multiple concentrations and determine the concentration of the unknown sample by interpolation.

Data Presentation

ParameterTypical Value
Column Type C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time 8 - 15 minutes (highly dependent on the derivative)
Limit of Quantitation (LOQ) ~0.1 µg/mL (method dependent)

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent (e.g., Methanol) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC p3->h1 Inject Sample h2 Separate on C18 Column (Gradient Elution) h1->h2 h3 Detect with UV/DAD h2->h3 d1 Integrate Peaks h3->d1 Acquire Chromatogram d2 Compare Retention Times d1->d2 d3 Calculate Purity / Concentration d2->d3

A generalized workflow for the HPLC analysis of this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Application Note

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for quinoline derivatives, typically generating a protonated molecular ion [M+H]⁺.[5] Coupling HPLC with mass spectrometry (LC-MS) allows for the analysis of individual components in a mixture.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) fragments the parent ion to produce a characteristic pattern that serves as a structural fingerprint.[4]

Experimental Protocol

Objective: To confirm the molecular weight and obtain structural information for a this compound derivative.

Instrumentation and Materials:

  • LC-MS system equipped with an ESI source and a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass analyzer

  • Sample: 10-100 µg/mL solution of the derivative in an appropriate solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Direct Infusion (for pure samples):

    • Prepare a dilute solution (~10 µg/mL) of the sample.

    • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • LC-MS (for mixtures or to confirm HPLC peak identity):

    • Use the HPLC conditions described in the previous section.

    • Divert the flow from the HPLC column into the ESI-MS source.

    • Acquire mass spectra across the entire chromatographic run.

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the previously identified [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Presentation

ParameterExpected Data for this compound (Parent Compound)
Ionization Mode Positive Electrospray Ionization (ESI+)
Exact Mass 162.0593[7]
Observed [M+H]⁺ (HRMS) 163.0666 ± 5 ppm
Key MS/MS Fragments Dependent on derivative structure; loss of amine group (-NH₂) or side chains is common.

Logical Diagram

MS_Analysis cluster_ion Ionization cluster_ms1 MS Scan (Full Scan) cluster_ms2 Tandem MS (MS/MS) sample Analyte in Solution esi Electrospray Ionization (ESI) sample->esi ion Gaseous [M+H]⁺ Ions esi->ion ms1 Mass Analyzer ion->ms1 spectrum1 Mass Spectrum (Detect [M+H]⁺) ms1->spectrum1 isolation Isolate [M+H]⁺ Ion ms1->isolation Select Precursor cid Collision-Induced Dissociation (CID) isolation->cid ms2 Second Mass Analyzer cid->ms2 spectrum2 Fragmentation Spectrum ms2->spectrum2

Logical flow of mass spectrometry analysis from ionization to fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. For this compound derivatives, a suite of NMR experiments is required for full characterization. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR identifies all unique carbon atoms in the molecule. Crucially, ¹⁹F NMR is used to confirm the presence and chemical environment of the fluorine atom, often showing coupling to adjacent protons (H-F coupling).[8] 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), are used to establish the complete bonding framework of the molecule.[9]

Experimental Protocol

Objective: To determine the complete chemical structure of a novel this compound derivative.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample: 5-10 mg of the purified derivative

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans is required (e.g., 1024 or more).[10]

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The chemical shift range will depend on the fluorine's environment.

  • 2D NMR Acquisition (if required):

    • Acquire a 2D COSY spectrum to identify proton-proton couplings.

    • Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.

Data Presentation

ExperimentInformation GainedExpected Chemical Shift Ranges (ppm) for a Generic Derivative
¹H NMR Number of protons, chemical environment, splitting patterns (J-coupling)Aromatic H: 6.5-8.5; Amine (NH₂): 5.0-7.0 (broad); Aliphatic H: 1.0-4.5
¹³C NMR Number of unique carbons, hybridization (sp², sp³)Aromatic C: 110-160; Aliphatic C: 10-60
¹⁹F NMR Presence and environment of fluorine atom(s)-100 to -130 (relative to CFCl₃) for aryl fluorides
COSY Correlation between J-coupled protons (e.g., adjacent protons on a ring)Cross-peaks indicate ¹H-¹H connectivity
HSQC Correlation between protons and their directly attached carbonsCross-peaks indicate ¹H-¹³C one-bond connectivity

X-ray Crystallography for 3D Molecular Structure

Application Note

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[11][12] This technique is invaluable for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[13][14] The primary challenge is often growing a single crystal of sufficient size and quality.[15]

Experimental Protocol

Objective: To determine the precise 3D atomic arrangement of a this compound derivative.

Instrumentation and Materials:

  • Single-crystal X-ray diffractometer

  • Purified sample of the derivative

  • A range of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small vials or test tubes

Procedure:

  • Crystal Growth (Critical Step):

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days or weeks.[16]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[17]

    • Anti-Solvent Addition: Slowly add an anti-solvent to a concentrated solution of the compound until turbidity is observed, then add a small amount of the good solvent to redissolve the precipitate. Allow the solution to stand undisturbed.[17]

  • Crystal Mounting and Data Collection:

    • Carefully select a high-quality single crystal and mount it on the diffractometer.

    • Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[18]

  • Structure Solution and Refinement:

    • Process the collected data using specialized software.

    • Solve the crystal structure to obtain an initial model of the molecule.

    • Refine the model to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]

Data Presentation

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Describes the symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Bond Lengths/Angles Precise measurements of all atomic connections and angles (e.g., C-F, C-N)
Torsion Angles Defines the conformation of flexible parts of the molecule
R-factor A measure of the agreement between the crystallographic model and the data (lower is better)

Workflow Diagram

XRay_Workflow s1 Purify Compound s2 Screen Crystallization Conditions (Solvents, Techniques) s1->s2 s3 Grow Single Crystal s2->s3 s4 Mount Crystal on Diffractometer s3->s4 s5 Collect X-ray Diffraction Data s4->s5 s6 Solve and Refine Structure s5->s6 s7 Analyze 3D Molecular Structure s6->s7

Workflow for single-crystal X-ray crystallographic analysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Fluoroquinolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoroquinolin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A widely applicable and effective two-step approach involves the initial synthesis of a 6-fluoro-2-haloquinoline intermediate, typically 6-fluoro-2-chloroquinoline, followed by a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, to introduce the 2-amino group.[1][2]

Q2: I am observing low yields in the synthesis of the 6-fluoro-2-chloroquinoline precursor. What are the likely causes?

A2: Low yields in the synthesis of the quinoline core can stem from several factors, including incomplete cyclization, formation of side products due to polymerization of reactants, or the formation of undesired regioisomers.[3] Optimizing the reaction temperature, using a milder catalyst, and ensuring the purity of starting materials can help mitigate these issues.

Q3: My Buchwald-Hartwig amination of 6-fluoro-2-chloroquinoline is not proceeding to completion. What should I troubleshoot?

A3: Incomplete Buchwald-Hartwig amination can be due to several factors. Catalyst deactivation is a common issue, which can be addressed by ensuring anhydrous and anaerobic conditions. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are generally preferred for amination of 2-haloquinolines.[2] Additionally, the choice of base and solvent can significantly impact the reaction's success.

Q4: I am observing the formation of byproducts during the amination step. What are the likely side reactions?

A4: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the starting material (replacement of the chloro group with hydrogen) and the formation of diarylamine or other coupled byproducts. Optimizing the reaction conditions, particularly the catalyst-to-ligand ratio and temperature, can help minimize these unwanted reactions.

Q5: How can I effectively purify the final this compound product?

A5: Purification of 2-aminoquinoline derivatives can be challenging due to the basicity of the amino group, which can lead to tailing on silica gel chromatography.[4] Using a modified silica gel with a small percentage of a basic additive like triethylamine in the eluent can help to obtain a pure product. Recrystallization is also a viable method for obtaining highly pure material.

Troubleshooting Guides

Issue 1: Low Yield in 6-fluoro-2-chloroquinoline Synthesis
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting materials are still present, increase the reaction time.- If an increase in time is ineffective, gradually increase the reaction temperature in small increments.Complete consumption of starting materials and formation of the desired product.
Catalyst Deactivation - Ensure all starting materials and solvents are of high purity and anhydrous.- If using a reusable catalyst, consider regeneration or using a fresh batch.- For acid-catalyzed reactions, ensure the acid concentration is appropriate.Improved catalytic activity and product yield.
Side Reactions (e.g., polymerization) - Consider using a milder catalyst.- Add reactants slowly to control the reaction rate and exotherm.- Optimize the reaction temperature to minimize byproduct formation.Reduction in tar and polymer formation, leading to a cleaner reaction mixture and higher yield.[3]
Issue 2: Inefficient Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous and degassed solvents.- Consider using a more robust palladium precatalyst.Improved catalyst lifetime and consistent reaction performance.
Suboptimal Ligand - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]- Adjust the palladium-to-ligand ratio.Identification of a more effective ligand leading to higher conversion and yield.
Incorrect Base or Solvent - For amination with an ammonia equivalent, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required.[1][2]- Common solvents include toluene, dioxane, and THF.[2] Ensure the chosen solvent is compatible with the base and temperature.Improved reaction rate and yield by optimizing the reaction medium.
Formation of Byproducts - Lower the reaction temperature.- Fine-tune the catalyst loading and ligand ratio.- Ensure the purity of the 6-fluoro-2-chloroquinoline starting material.Minimized formation of hydrodehalogenated and other side products.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2-chloroquinoline (Illustrative)

This protocol is a general guideline based on established methods for quinoline synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 4-Fluoroaniline

  • An appropriate cyclization precursor (e.g., diethyl malonate, ethyl acetoacetate)

  • Phosphorus oxychloride (POCl₃) or another suitable chlorinating/cyclizing agent

  • Solvent (e.g., toluene, diphenyl ether)

Procedure:

  • In a round-bottom flask, combine 4-fluoroaniline and the cyclization precursor in a suitable solvent.

  • Slowly add the cyclizing/chlorinating agent (e.g., POCl₃) to the mixture at a controlled temperature.

  • Heat the reaction mixture to the appropriate temperature (typically reflux) and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction mixture, for example, by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-fluoro-2-chloroquinoline.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis

This protocol is adapted from general procedures for the amination of 2-haloquinolines.[2]

Materials:

  • 6-fluoro-2-chloroquinoline

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Ammonia surrogate (e.g., Lithium bis(trimethylsilyl)amide - LHMDS)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 6-fluoro-2-chloroquinoline, the palladium precatalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for a few minutes to allow for catalyst activation.

  • Slowly add the ammonia surrogate (e.g., a solution of LHMDS in THF) to the reaction mixture.

  • Heat the reaction to the optimized temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (with a basic modifier like triethylamine) to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of 2-Chloroquinolines
ParameterTypical ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is common.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are generally preferred.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong, non-nucleophilic bases are often required.[2]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.[2]
Temperature 80-120 °CReaction temperatures are typically elevated.
Reaction Time 2-24 hoursMonitor reaction progress by TLC or LC-MS.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Fluoro-2-chloroquinoline cluster_step2 Step 2: Buchwald-Hartwig Amination start1 4-Fluoroaniline + Cyclization Precursor react1 Cyclization & Chlorination start1->react1 Reagents & Solvent workup1 Quench, Neutralize, Extract react1->workup1 Reaction Mixture purify1 Purification workup1->purify1 Crude Product product1 6-Fluoro-2-chloroquinoline purify1->product1 Pure Intermediate start2 6-Fluoro-2-chloroquinoline product1->start2 react2 Pd-catalyzed Amination start2->react2 Pd Catalyst, Ligand, Base, NH3 source workup2 Quench & Extract react2->workup2 Reaction Mixture purify2 Purification workup2->purify2 Crude Product product2 This compound purify2->product2 Final Product

Caption: Synthetic workflow for this compound synthesis.

troubleshooting_logic cluster_synthesis Quinoline Synthesis Issues cluster_amination Buchwald-Hartwig Amination Issues start Low Yield or Incomplete Reaction? check_conditions Check Reaction Conditions (Temp, Time) start->check_conditions Yes check_inert Ensure Inert Atmosphere & Anhydrous Solvents start->check_inert Yes check_reagents Verify Reagent Purity check_conditions->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst screen_ligands Screen Ligands & Bases check_inert->screen_ligands adjust_params Adjust Temp & Catalyst Loading screen_ligands->adjust_params

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low yield in 6-Fluoroquinolin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Fluoroquinolin-2-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several methods, primarily based on classical quinoline syntheses. The two most common approaches are the Friedländer synthesis and the Combes synthesis. Another viable route is the amination of a 2-halo-6-fluoroquinoline precursor.

  • Friedländer Synthesis: This method involves the condensation of 2-amino-5-fluorobenzaldehyde or 2-amino-5-fluoroketone with a compound containing a reactive α-methylene group. The reaction can be catalyzed by acids or bases.[1][2][3]

  • Combes Synthesis: This approach utilizes the acid-catalyzed condensation of 4-fluoroaniline with a β-diketone.[4][5] However, controlling regioselectivity can be a challenge with substituted anilines.[4][6]

  • Amination of 2-Chloro-6-fluoroquinoline: This involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction on the corresponding 2-chloro derivative.[7]

Q2: I am observing a low yield in my Friedländer synthesis of this compound. What are the potential causes?

A2: Low yields in the Friedländer synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 2-amino-5-fluorobenzaldehyde/ketone or the methylene-containing reactant can inhibit the reaction.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration. Too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.[1]

  • Inefficient Cyclization: The final cyclization and dehydration step to form the quinoline ring may be inefficient.

  • Side Reactions: Aldol condensation of the ketone reactant with itself can be a competing side reaction.[1]

Q3: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for this compound?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4][6] With 4-fluoroaniline, cyclization can potentially occur at two different positions. To favor the desired 6-fluoro isomer:

  • Choice of β-Diketone: The structure of the β-diketone can influence the direction of cyclization.

  • Reaction Conditions: Varying the acid catalyst and reaction temperature may alter the ratio of the resulting regioisomers.[5]

Q4: I am having trouble with the purification of this compound. What are the recommended methods?

A4: Purification of 2-aminoquinoline derivatives can be challenging due to their basicity and potential for coordination with silica gel.

  • Column Chromatography: Use of a deactivated silica gel (e.g., by adding a small amount of triethylamine or ammonia to the eluent) can prevent streaking and improve separation. Common solvent systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[8][9][10][11] Suitable solvents should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting Guides

Low Yield in the Synthesis of this compound

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

dot

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine 2-chloro-6-fluoroquinoline, Pd catalyst, ligand, and base in a Schlenk tube. Inert_Atmosphere Establish inert atmosphere (evacuate and backfill with Argon) Combine_Reagents->Inert_Atmosphere Add_Solvent_Amine Add degassed solvent and ammonia source Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat and stir reaction mixture Add_Solvent_Amine->Heat_Stir Monitor Monitor progress by TLC/LC-MS Heat_Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify Product This compound Purify->Product

References

Technical Support Center: Scale-up Synthesis of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Fluoroquinolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable synthetic strategies for 2-aminoquinolines, including 6-fluoro-substituted analogues, are broadly categorized into two approaches:

  • Construction of the Quinoline Ring System: This involves building the quinoline core with a pre-installed amino or nitro group (which is subsequently reduced). The Friedländer synthesis is a classic and highly adaptable example of this approach. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

  • Direct Amination of a Pre-formed Quinoline Scaffold: This strategy introduces the amino group onto a pre-existing quinoline ring. Methods include Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr) on activated quinoline systems.[1]

A common specific route involves the cyclization of a substituted aniline, such as 4-fluoroaniline, followed by amination or functional group manipulation.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Scaling up this synthesis requires careful consideration of several safety factors:

  • Exothermic Reactions: Ring-forming reactions like the Skraup or Friedländer synthesis can be highly exothermic.[1] Proper thermal management, including controlled reagent addition and efficient cooling systems, is crucial to prevent runaway reactions.

  • Hazardous Reagents: Many synthetic routes employ hazardous materials such as strong acids (e.g., sulfuric acid, polyphosphoric acid), bases, and flammable solvents. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, blast shields), and established procedures for handling and quenching are mandatory.

  • High Temperatures and Pressures: Some cyclization and amination reactions may require elevated temperatures and pressures, which increases the risk of equipment failure and exposure to hazardous fumes. Ensure all glassware and reactors are rated for the intended conditions.

Q3: How does the fluorine substituent impact the synthesis and purification of this compound?

A3: The presence of a fluorine atom at the 6-position significantly influences the molecule's properties and can present unique challenges:

  • Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron density of the quinoline ring. This can affect the reactivity of starting materials and intermediates in cyclization reactions.[2]

  • Basicity: The fluorine atom can influence the pKa of the 2-amino group, which in turn affects its solubility and interaction with chromatographic media during purification.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its solubility in various solvents and may require adjustments to extraction and crystallization procedures.[2]

Troubleshooting Guide

Issue 1: Low Yield in Friedländer Synthesis

Question: We are attempting a Friedländer synthesis to produce a 6-fluoroquinoline intermediate and are observing low yields upon scale-up. What are the potential causes and solutions?

Answer: Low yields in a scaled-up Friedländer synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Poor Mixing/Mass Transfer Inadequate agitation in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions. Solution: Re-evaluate the reactor's mixing efficiency. Consider using an overhead stirrer with appropriate impeller design and optimizing the stirring speed.
Sub-optimal Reaction Temperature The optimal temperature on a small scale may not translate directly to a larger scale due to differences in surface area-to-volume ratios. Solution: Conduct a temperature optimization study at the larger scale. Monitor the internal reaction temperature closely and ensure uniform heating.
Catalyst Inactivation or Inefficiency The catalyst (acid or base) may be sensitive to impurities in the starting materials or solvent, which become more pronounced at scale. Solution: Ensure the purity of starting materials and solvents. Consider a slight increase in catalyst loading or a slower addition rate.
Incomplete Reaction Reaction times may need to be extended at a larger scale to ensure complete conversion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Continue the reaction until the starting material is consumed.

Logical Workflow for Troubleshooting Low Yield in Friedländer Synthesis

Start Low Yield Observed CheckMixing Evaluate Mixing Efficiency Start->CheckMixing OptimizeTemp Optimize Reaction Temperature CheckMixing->OptimizeTemp If mixing is adequate ReassessRoute Re-evaluate Synthetic Route CheckMixing->ReassessRoute If mixing cannot be improved CheckCatalyst Assess Catalyst Activity OptimizeTemp->CheckCatalyst If temperature is optimal OptimizeTemp->ReassessRoute If temperature optimization fails MonitorReaction Monitor Reaction Completion CheckCatalyst->MonitorReaction If catalyst is active CheckCatalyst->ReassessRoute If catalyst issues persist ImprovedYield Yield Improved MonitorReaction->ImprovedYield If reaction goes to completion MonitorReaction->ReassessRoute If reaction remains incomplete

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Issue 2: Impurity Formation During Synthesis

Question: We are observing significant impurity formation during the scale-up of our synthesis, particularly a stubborn, closely-eluting impurity. How can we identify and mitigate this?

Answer: Impurity profiles often change upon scale-up. Understanding the source of impurities is key to their removal.

Potential Source of Impurity Identification and Mitigation Strategies
Side Reactions Common side reactions in quinoline synthesis include over-alkylation, dimerization, or incomplete cyclization. Identification: Use LC-MS and NMR to characterize the impurity. Mitigation: Adjust reaction conditions (temperature, concentration, stoichiometry) to disfavor the side reaction.
Degradation of Starting Material or Product The product or starting materials may be unstable under the reaction conditions, especially with prolonged reaction times at elevated temperatures. Identification: Analyze the stability of the starting material and product under the reaction conditions. Mitigation: Reduce the reaction temperature or time if possible. Consider a more robust synthetic route.
Impurities in Starting Materials Impurities present in the starting materials can be carried through the synthesis or interfere with the reaction. Identification: Thoroughly analyze all starting materials by appropriate analytical techniques (e.g., NMR, GC-MS, HPLC). Mitigation: Purify starting materials if necessary. Source higher-purity reagents.
Issue 3: Difficulties in Purification of this compound

Question: We are struggling with the purification of the final product. Column chromatography on silica gel results in significant peak tailing and low recovery. What are our options?

Answer: The basicity of the 2-amino group on the quinoline ring often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing purification challenges.

Purification Method Advantages and Considerations
Modified Silica Gel Chromatography Description: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. Advantages: Can significantly reduce peak tailing and improve recovery. Considerations: The modifier needs to be removed from the final product.
Alumina Chromatography Description: Use neutral or basic alumina as the stationary phase. Advantages: Alumina is less acidic than silica and can provide better separation for basic compounds. Considerations: The activity of alumina can vary, and it may require deactivation with water.
Reverse-Phase Chromatography (HPLC) Description: Use a C18 or other reverse-phase column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid. Advantages: Can provide excellent separation of closely related impurities. It is highly scalable for preparative purification. Considerations: Requires specialized equipment and can be more expensive in terms of solvents.
Crystallization Description: Develop a robust crystallization procedure. Advantages: Can be a highly effective and economical method for purification at a large scale. Considerations: Requires screening of various solvents and conditions to find an optimal system. "Oiling out" can be an issue if the compound is not pure enough or if cooling is too rapid.

Decision Tree for Purification Method Selection

Start Purification Challenge IsSolid Is the compound a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes Chromatography Proceed to Chromatography IsSolid->Chromatography No TryCrystallization->Chromatography Unsuccessful Success Pure Product Obtained TryCrystallization->Success Successful SilicaIssues Issues with Silica Gel? Chromatography->SilicaIssues ModifySilica Use Modified Silica Gel SilicaIssues->ModifySilica Yes AlternativeStationary Try Alumina or Reverse-Phase SilicaIssues->AlternativeStationary Yes ModifySilica->Success Failure Purification Unsuccessful ModifySilica->Failure AlternativeStationary->Success AlternativeStationary->Failure

Caption: Decision-making workflow for selecting a purification method.

Experimental Protocols

A representative multi-step synthesis of this compound is outlined below.

Step 1: Synthesis of N-(6-fluoroquinolin-2-yl)acetamide

Step 2: Hydrolysis of N-(6-fluoroquinolin-2-yl)acetamide to this compound

This procedure is based on a known method for the deacetylation of a similar compound.

  • Materials:

    • N-(6-fluoroquinolin-2-yl)acetamide

    • Ethanol

    • Hydrazine hydrate

  • Procedure:

    • In a reaction vessel equipped with a condenser and a magnetic stirrer, suspend N-(6-fluoroquinolin-2-yl)acetamide in ethanol.

    • Heat the mixture to reflux to ensure complete dissolution.

    • Under an inert atmosphere (e.g., nitrogen or argon), add hydrazine hydrate dropwise to the refluxing solution.

    • Continue to reflux the reaction mixture for the appropriate time, monitoring the progress by TLC or HPLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent or by one of the chromatographic methods described in the troubleshooting guide.

Quantitative Data Comparison

The following table provides a general comparison of different synthetic approaches to 2-aminoquinolines. The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.

Synthetic Method Typical Scale Reported Yield Range Key Advantages Common Scale-up Challenges
Friedländer Synthesis Lab to Pilot50-90%Convergent, often uses readily available starting materials.Exothermic nature, potential for side reactions, catalyst sensitivity.[1]
Buchwald-Hartwig Amination Lab to Pilot70-95%High functional group tolerance, generally high yields.Cost of palladium catalyst and ligands, need for inert atmosphere, removal of catalyst from the final product.
Hydrolysis of Acetamide Lab to Production>85%Often a clean and high-yielding final step.Ensuring complete deprotection without product degradation, handling of hydrazine hydrate.

References

Technical Support Center: Purification of Crude 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Fluoroquinolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for its synthesis is the Friedländer annulation.[1][2] Potential impurities from this synthesis may include:

  • Unreacted starting materials: Such as 2-amino-5-fluorobenzaldehyde or a related ketone.

  • Side-products from self-condensation: Aldol condensation of the ketone starting material can lead to undesired byproducts.[2]

  • Isomeric products: Depending on the reactants, the formation of positional isomers is a possibility, which can be challenging to separate due to similar physicochemical properties.

  • Polymeric material: Harsh reaction conditions, particularly in acid-catalyzed syntheses, can lead to the formation of tar and polymeric byproducts.[3]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges stem from the basicity of the 2-amino group and the potential for isomeric impurities. The basic nature of the molecule can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation during column chromatography.[4][5] Isomeric impurities, if present, will have very similar polarities to the desired product, making them difficult to resolve by standard chromatographic or recrystallization techniques.[6]

Q3: Which purification technique is most suitable for crude this compound?

A3: A multi-step approach is often the most effective strategy. This typically involves an initial acid-base extraction to remove neutral and acidic impurities, followed by either column chromatography or recrystallization for final purification. The choice between column chromatography and recrystallization depends on the nature and quantity of the remaining impurities.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Potential Cause: The basic amino group of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[4] This leads to asymmetrical peak shapes and poor resolution.

Solutions:

  • Addition of a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or pyridine, into the mobile phase. This will neutralize the acidic sites on the silica gel and minimize undesirable interactions.

  • Use of an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are less acidic than silica gel and can provide better peak shapes for basic compounds.[5]

    • Amine-functionalized Silica: This stationary phase is specifically designed to reduce interactions with basic analytes.[4]

  • Reverse-Phase Chromatography: If the impurities have significantly different hydrophobicities, reverse-phase HPLC with a suitable ion-pairing reagent can be an effective alternative.[7]

Issue 2: Co-elution of Impurities with the Product in Column Chromatography

Potential Cause: Impurities, particularly isomers, may have very similar polarities to this compound, making separation difficult with a standard solvent system.

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities and selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.[4]

  • Employ a Shallow Gradient: A slow, shallow gradient of the eluting solvent can enhance the resolution between closely eluting compounds.[4]

  • Consider a Different Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer higher resolving power for challenging separations.[8]

Issue 3: Oiling Out During Recrystallization

Potential Cause: The compound is precipitating from the solution as a liquid phase (an oil) rather than forming solid crystals. This can happen if the solution is supersaturated, cooled too quickly, or if certain impurities are present that inhibit crystallization.[5]

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[5]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then attempt to recrystallize again.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If available, add a few small crystals of pure this compound to the cooled solution to induce crystallization.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A two-solvent recrystallization system can sometimes be effective when a single solvent fails.[9]

Issue 4: Low Recovery After Purification

Potential Cause: This can be due to several factors, including irreversible adsorption onto the chromatography column, dissolution of the product during washing steps, or incomplete precipitation during recrystallization.

Solutions:

  • For Column Chromatography: As mentioned in Issue 1, adding a basic modifier to the eluent can prevent irreversible adsorption.

  • For Recrystallization:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of cold recrystallization solvent to avoid redissolving the product.[10]

Data Presentation

Table 1: Comparison of Purification Methods for a Representative 2-Aminoquinoline Derivative

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Acid-Base Extraction 85-95>90High throughput, good for removing neutral and acidic impurities.Does not remove basic or neutral impurities with similar solubility.
Column Chromatography (Silica Gel with basic modifier) >9870-85High resolving power, can separate closely related impurities.Can be time-consuming and require large solvent volumes. Potential for product loss on the column.
Recrystallization >99 (if successful)60-90Can yield very high purity product. Cost-effective.Finding a suitable solvent can be challenging. Prone to "oiling out". Not effective for all impurity profiles.

Note: The values in this table are illustrative and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to remove neutral and acidic impurities from the crude this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction two more times.

  • Back-wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the pH is >10. The free amine will precipitate out of the solution.

  • Re-extraction: Extract the basified aqueous solution with the organic solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified this compound.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.1-1% triethylamine.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography AcidBase->ColumnChrom Further Purification Recrystal Recrystallization AcidBase->Recrystal Alternative Purification Pure Pure this compound ColumnChrom->Pure Recrystal->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Purification Issue Encountered IsChrom Is the issue with Column Chromatography? Start->IsChrom IsRecrystal Is the issue with Recrystallization? Start->IsRecrystal No PeakTailing Peak Tailing / Poor Separation IsChrom->PeakTailing Yes CoElution Co-elution of Impurities IsChrom->CoElution Yes LowRecovery Low Recovery IsChrom->LowRecovery Yes OilingOut Oiling Out IsRecrystal->OilingOut Yes IsRecrystal->LowRecovery Yes Sol_PeakTailing Add Basic Modifier Use Alumina PeakTailing->Sol_PeakTailing Sol_CoElution Optimize Mobile Phase Shallow Gradient CoElution->Sol_CoElution Sol_OilingOut Slow Cooling Change Solvent OilingOut->Sol_OilingOut Sol_LowRecovery Minimize Wash Solvent Use Basic Modifier LowRecovery->Sol_LowRecovery

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Regioselective Derivatization of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 6-fluoroquinolin-2-amine derivatization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)

  • Question: During the electrophilic substitution on this compound, I am obtaining a mixture of isomers, primarily at the C5 and C7 positions, with low yield of the desired product. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in electrophilic aromatic substitution on the this compound scaffold can be challenging due to the competing directing effects of the fluorine and amino groups. The fluorine at C6 is a deactivating but ortho,para-directing group, while the amino group at C2 is a strongly activating, ortho,para-directing group. This can lead to substitution at multiple positions.

    Potential Solutions:

    • Protecting the Amino Group: The strong activating and directing effect of the 2-amino group often dominates. Protecting it as a less activating group, such as an amide or a carbamate (e.g., Boc, Cbz), can mitigate its influence and allow the directing effect of the fluorine atom to have a greater impact, favoring substitution at the C5 and C7 positions.

    • Choice of Catalyst and Reaction Conditions: The nature of the Lewis or Brønsted acid catalyst can significantly influence the regioselectivity. Experimenting with different catalysts and reaction temperatures can help optimize the formation of the desired regioisomer. For instance, in Friedel-Crafts reactions, milder Lewis acids may offer better selectivity.

    • Steric Hindrance: Introducing a bulky protecting group on the 2-amino group can sterically hinder substitution at the C3 position, further enhancing selectivity for other positions on the benzene ring.

Issue 2: Unwanted N-Derivatization vs. Ring Functionalization

  • Question: I am attempting a ring functionalization (e.g., acylation), but the primary reaction is occurring on the 2-amino group. How can I promote ring derivatization over N-derivatization?

  • Answer: The 2-amino group is a potent nucleophile and will readily react with electrophiles. To achieve ring functionalization, the reactivity of the amino group must be suppressed.

    Potential Solutions:

    • Amine Protection: As mentioned previously, protecting the 2-amino group is the most effective strategy. Conversion to an amide or carbamate significantly reduces its nucleophilicity, allowing electrophilic attack to occur on the quinoline ring.

    • Reaction Conditions: In some cases, reaction conditions can be tuned to favor ring functionalization. For example, in Friedel-Crafts reactions, using a stronger Lewis acid and higher temperatures might promote ring substitution, although this can also lead to side reactions and decomposition.

Issue 3: Low Yields and Tar Formation in Cyclization Reactions to Synthesize the Quinoline Core

  • Question: I am synthesizing the this compound core using a classical method like the Skraup or Doebner-von Miller reaction and experiencing low yields and significant tar formation. What can I do to improve this?

  • Answer: Classical quinoline syntheses often involve strongly acidic and oxidizing conditions, which can lead to polymerization and tar formation, especially with sensitive substrates.[1]

    Potential Solutions:

    • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the highly exothermic reaction and reduce charring.[1]

    • Control of Reaction Parameters: Slow and controlled addition of sulfuric acid with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.[1]

    • Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a biphasic medium can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing polymerization and increasing the yield.

    • Purification Techniques: The crude product from these reactions is often a tarry residue. Purification via steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on the unprotected this compound?

A1: The 2-amino group is a powerful activating group and will primarily direct electrophilic substitution to the C3 position. The fluorine at C6 directs to the C5 and C7 positions. Therefore, a mixture of products is likely, with the outcome depending on the specific electrophile and reaction conditions. However, the strong activation by the amino group often leads to a preference for substitution on the pyridine ring.

Q2: How can I achieve C-H functionalization at a specific position on the this compound ring?

A2: Regioselective C-H functionalization is a powerful tool. To control the position of functionalization, the use of a directing group is often necessary. For instance, the 8-aminoquinoline moiety is a well-established directing group for C-H functionalization at the ortho position.[2][3] For this compound, one could envision first protecting the 2-amino group and then introducing a directing group at another position to guide the reaction to the desired site.

Q3: Are there metal-free methods for the regioselective derivatization of quinolines?

A3: Yes, metal-free methods are being developed. For example, regioselective halogenation of 8-substituted quinolines at the C5 position can be achieved using trihaloisocyanuric acid. While this is for 8-substituted quinolines, it highlights the potential for developing metal-free strategies for other substituted quinolines.

Q4: What is the role of the fluorine atom at the C6 position?

A4: The fluorine atom at the C6 position has a dual electronic effect. It is an electron-withdrawing group by induction, which deactivates the benzene ring towards electrophilic attack. However, through resonance, it is an ortho,para-directing group. This means that while the reaction rate may be slower compared to an unsubstituted quinoline, electrophilic substitution on the benzene ring will be directed to the C5 and C7 positions. The presence of fluorine can also enhance the biological activity of the resulting derivatives.[4]

Quantitative Data

Table 1: Regioselectivity of Nucleophilic Fluorination of Quinoline Derivatives

SubstrateProduct(s)Ratio (C4:C2)Yield (%)
QuinolineC4-F and C2-F2:155
3-AcetylquinolineC4-F and C2-F4.5:162

Data adapted from a study on nucleophilic fluorination of quinolines, illustrating the influence of substituents on regioselectivity.[5]

Experimental Protocols

Protocol 1: General Procedure for the Protection of the 2-Amino Group with Boc Anhydride

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents), to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of N-Boc-6-fluoroquinolin-2-amine

  • Reactant Mixture: To a cooled (0 °C) solution of N-Boc-6-fluoroquinolin-2-amine (1 equivalent) in a dry, inert solvent like DCM or 1,2-dichloroethane (DCE), add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equivalents).

  • Lewis Acid Addition: Slowly add a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), 1.5-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 6-24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-cold water or a dilute HCl solution to quench the reaction.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to isolate the desired acylated product.

Visualizations

experimental_workflow cluster_protection Step 1: Amine Protection cluster_functionalization Step 2: Ring Functionalization cluster_deprotection Step 3: Deprotection start This compound protect React with Boc Anhydride start->protect protected_product N-Boc-6-fluoroquinolin-2-amine protect->protected_product functionalize Electrophilic Substitution (e.g., Acylation) protected_product->functionalize functionalized_product Derivatized Product functionalize->functionalized_product deprotect Acidic Cleavage (e.g., TFA) functionalized_product->deprotect final_product Final Derivatized this compound deprotect->final_product

Caption: Workflow for regioselective derivatization of this compound.

decision_tree start Low Regioselectivity in Derivatization? q1 Is the 2-amino group protected? start->q1 protect_amine Protect the 2-amino group (e.g., with Boc). q1->protect_amine No q2 Are you observing a mixture of ring isomers? q1->q2 Yes optimize_conditions Optimize reaction conditions: - Catalyst type and amount - Temperature - Solvent q2->optimize_conditions

Caption: Troubleshooting decision tree for low regioselectivity.

signaling_pathway cluster_paths Reaction Pathways substrate This compound N_derivatization N-Derivatization (Unprotected Amine) substrate->N_derivatization C3_substitution C3-Substitution (Unprotected Amine) substrate->C3_substitution C5_C7_substitution C5/C7-Substitution (Protected Amine) substrate->C5_C7_substitution Requires Amine Protection product_N N-Derivatized Product N_derivatization->product_N product_C3 C3-Derivatized Product C3_substitution->product_C3 product_C5_C7 C5/C7-Derivatized Product C5_C7_substitution->product_C5_C7 Requires Amine Protection

Caption: Competing reaction pathways in the derivatization of this compound.

References

Technical Support Center: Synthesis of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Fluoroquinolin-2-amine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential pitfalls?

A1: Several synthetic strategies can be employed to synthesize this compound, each with its own set of potential side reactions. The most common approaches include variations of the Combes, Friedlander, and Conrad-Limpach syntheses, as well as amination of quinoline precursors.

  • Combes Synthesis: This method involves the acid-catalyzed reaction of 4-fluoroaniline with a β-diketone. A primary challenge is controlling regioselectivity, which can lead to the formation of unwanted isomers.

  • Friedlander Synthesis: This approach utilizes the condensation of a 2-amino-5-fluorobenzaldehyde or ketone with a compound containing an α-methylene group. A potential side reaction is the self-condensation of the aldehyde or ketone reactant.

  • Conrad-Limpach Synthesis: The reaction of 4-fluoroaniline with a β-ketoester can produce a 6-fluoro-4-hydroxyquinoline intermediate, which would require further steps to introduce the 2-amino group. High reaction temperatures can lead to product degradation.

  • Amination of Quinolines: Direct amination of a pre-formed 6-fluoroquinoline ring, for instance, from a 2-halo-6-fluoroquinoline or a 6-fluoroquinoline-N-oxide, is a viable route. Challenges include achieving high yields and selectivity.

Q2: My Combes synthesis of this compound is producing a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common issue in the Combes synthesis when using substituted anilines like 4-fluoroaniline. The cyclization of the intermediate enamine can occur at two different positions on the aniline ring.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Catalyst Choice The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is often used and can favor the formation of one isomer over another.Increased yield of the desired 6-fluoro isomer.
Reaction Temperature Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired isomer.Enhanced regioselectivity.
Solvent Polarity The polarity of the solvent can affect the stability of the transition states leading to the different regioisomers. Experimenting with solvents of varying polarity may improve selectivity.Improved ratio of the desired regioisomer.

Q3: I am observing significant tar formation and low yields in my quinoline synthesis. What are the likely causes and how can I mitigate them?

A3: Tar formation is often a result of polymerization or degradation of starting materials and intermediates, particularly under harsh acidic and high-temperature conditions typical of some quinoline syntheses like the Skraup reaction.

Troubleshooting Guide for Tar Formation:

Potential CauseRecommended Action
Excessive Heat Ensure precise temperature control. Use a silicone oil bath and a temperature controller. Consider a stepwise heating profile.
Highly Concentrated Acid Use the minimum effective concentration of the acid catalyst. For the Skraup synthesis, the addition of a moderator like ferrous sulfate can help control the exothermic reaction.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction upon completion.
Air Sensitivity Some intermediates may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocols

Protocol 1: Modified Combes Synthesis for Improved Regioselectivity

This protocol is designed to favor the formation of the 6-fluoro isomer by utilizing a milder acid catalyst and controlled temperature.

Materials:

  • 4-Fluoroaniline

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) and acetylacetone (1.1 eq) in toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add polyphosphoric acid (5.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 6-fluoro-2,4-dimethylquinoline.

  • Further synthetic steps would be required to introduce the 2-amino group.

Protocol 2: Friedlander Synthesis with Aldehyde Protection to Minimize Self-Condensation

This protocol utilizes a protecting group strategy for the aldehyde to prevent self-condensation, a common side reaction.

Materials:

  • 2-Amino-5-fluorobenzaldehyde

  • Acetone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • Protection of the aldehyde: Reflux a solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.

  • Once the protection is complete (monitored by TLC), remove the toluene under reduced pressure.

  • Friedlander Condensation: Dissolve the protected amino-aldehyde in ethanol, add acetone (1.5 eq) and potassium hydroxide (1.1 eq).

  • Reflux the mixture for 2-3 hours.

  • Deprotection: Cool the reaction mixture and add 1 M HCl to hydrolyze the acetal protecting group.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

To aid in understanding the potential for side reactions, the following diagrams illustrate the key reaction pathways.

cluster_combes Combes Synthesis: Regioisomer Formation 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Enamine_Intermediate 4-Fluoroaniline->Enamine_Intermediate + beta-Diketone beta-Diketone beta-Diketone Desired_Product This compound (via further steps) Enamine_Intermediate->Desired_Product Cyclization (Path A) Side_Product 8-Fluoroquinoline Isomer Enamine_Intermediate->Side_Product Cyclization (Path B)

Caption: Potential pathways in the Combes synthesis leading to the desired product and a regioisomeric side product.

cluster_friedlander Friedlander Synthesis: Self-Condensation Side Reaction 2-Amino-5-fluorobenzaldehyde 2-Amino-5-fluorobenzaldehyde Desired_Product_F This compound 2-Amino-5-fluorobenzaldehyde->Desired_Product_F + Ketone Aldol_Side_Product Aldol Self-Condensation Product of Aldehyde 2-Amino-5-fluorobenzaldehyde->Aldol_Side_Product Self-Condensation Ketone Ketone

Caption: Illustration of the desired Friedlander condensation versus the potential self-condensation side reaction.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is sparse in publicly available literature, the following table provides a general overview of expected yields for related quinoline syntheses, which can serve as a benchmark.

Synthesis MethodCatalyst/ConditionsTypical Yield Range (%)Key Side Products
Combes Polyphosphoric Acid40 - 70Regioisomers
Friedlander Base (e.g., KOH)60 - 85Aldol condensation products
Amination of N-Oxide Ts2O, t-BuNH270 - 95Potential for over-amination

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified professionals in a safe and appropriate environment. Users should consult relevant safety data sheets (SDS) for all chemicals and adhere to standard laboratory safety practices.

Technical Support Center: Enhancing the Stability of 6-Fluoroquinolin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 6-Fluoroquinolin-2-amine in solution during their experiments.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

If you are observing a loss of this compound concentration or the appearance of unknown peaks in your analysis, consult the following table to identify potential causes and solutions.

Table 1: Troubleshooting Unexpected Degradation

ObservationPotential CauseRecommended Action
Rapid degradation in neutral or basic solutions. Base-catalyzed hydrolysis. The amine and quinoline ring system can be susceptible to hydrolysis, which is often accelerated at higher pH.Adjust the pH of the solution to a more acidic range (e.g., pH 3-5), if compatible with your experimental design. Prepare solutions fresh and use them promptly.
Degradation upon exposure to light. Photodegradation. Fluoroquinolone structures are known to be light-sensitive.[1]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
Degradation when using certain metal-containing reagents. Metal-catalyzed oxidation. Metal ions can catalyze the oxidation of the amine group.If possible, use metal-free reagents or add a chelating agent like EDTA to the solution to sequester metal ions.
Degradation at elevated temperatures. Thermal degradation. Like most organic molecules, this compound will degrade at elevated temperatures.Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or frozen). Avoid prolonged exposure to high temperatures during experimental procedures.
Degradation in the presence of oxidizing agents (e.g., hydrogen peroxide). Oxidative degradation. The amine group is susceptible to oxidation.Avoid the use of strong oxidizing agents if possible. If their use is necessary, perform the reaction at a low temperature and for the shortest possible time.

Frequently Asked Questions (FAQs)

What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. As a member of the fluoroquinolone class, it is particularly susceptible to degradation under alkaline and photolytic conditions.

How can I perform a forced degradation study to understand the stability of my this compound sample?

A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[1][2] The study involves subjecting the compound to conditions more severe than accelerated stability testing.[3] A general approach is outlined below.

Experimental Protocol: Forced Degradation Study

A detailed methodology for conducting a forced degradation study is provided in the "Experimental Protocols" section.

What is a suitable analytical method to monitor the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for monitoring the stability of fluoroquinolones and related compounds. A well-developed stability-indicating HPLC method can separate the intact this compound from its degradation products.[4][5]

Experimental Protocol: Stability-Indicating HPLC Method

A detailed methodology for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.

How should I prepare and store stock solutions of this compound to ensure maximum stability?

To maximize the stability of your stock solutions, consider the following recommendations:

  • Solvent: Use a slightly acidic aqueous buffer (e.g., pH 4-5) or an organic solvent like DMSO, depending on solubility and experimental compatibility.

  • Storage: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.

  • Light Protection: Always store solutions in amber vials or protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Data Presentation

The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are provided as a reference and may vary depending on the specific experimental conditions.

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl 24 h60°C~5%Minor hydrophilic species
0.1 M NaOH 8 h60°C~25%Multiple polar degradants
3% H₂O₂ 24 hRoom Temp~15%Oxidized quinoline species
Heat 48 h80°C~10%Thermally induced isomers
Light (ICH Q1B) 1.2 million lux hoursRoom Temp~20%Photodegradation adducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a vial containing the stock solution in a heating block at 80°C for 48 hours. Cool and dilute for analysis.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1] Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (based on a similar compound[4]):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the linear range of the method.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions This compound This compound Light (Photodegradation) Light (Photodegradation) Heat (Thermal Degradation) Heat (Thermal Degradation) Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Oxidizing Agents Oxidizing Agents Degradation Products Degradation Products Light (Photodegradation)->Degradation Products Heat (Thermal Degradation)->Degradation Products Acid/Base (Hydrolysis)->Degradation Products Oxidizing Agents->Degradation Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid/Base Hydrolysis A->B C Oxidation A->C D Thermal Stress A->D E Photolytic Stress A->E F HPLC Analysis B->F C->F D->F E->F G Data Interpretation and Stability Assessment F->G

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Tree A Unexpected Degradation Observed? B Solution Exposed to Light? A->B Start Here C Yes B->C D No B->D E Protect from Light (Amber Vials) C->E F Is the pH > 7? D->F G Yes F->G H No F->H I Adjust to Acidic pH (pH 3-5) G->I J Was the Solution Heated? H->J K Yes J->K L No J->L M Control Temperature (Store at 2-8°C) K->M N Consider Oxidative Stress (Use fresh solvents, inert atmosphere) L->N

Caption: Troubleshooting decision tree for degradation issues.

References

Overcoming poor solubility of 6-Fluoroquinolin-2-amine derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoroquinolin-2-amine Derivatives

This guide provides troubleshooting strategies and detailed protocols to address the common challenge of poor aqueous solubility of this compound derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of these derivatives is primarily due to their molecular structure. The quinoline core is a hydrophobic aromatic system.[1] Strong intermolecular forces within the solid crystal lattice of the compound require significant energy to break apart for the molecules to be solvated by water, further limiting solubility.[2] While the 2-amino group offers a site for hydrogen bonding, the overall lipophilic nature of the scaffold often dominates, leading to poor solubility in aqueous media.[3]

Q2: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. What should I do?

A2: This is a very common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous system where it is poorly soluble.[2] This leads to an inaccurate final concentration in your assay.[3][4] You should first verify that the final DMSO concentration is within a range tolerated by your assay (typically below 0.5%).[3] If precipitation persists, you can try a stepwise dilution, optimize your stock concentration, or employ solubility-enhancing excipients.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO varies significantly depending on the cell line and the specific assay's sensitivity. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, but some may be sensitive to levels as low as 0.1%.[3] Concentrations exceeding 1% frequently cause cytotoxicity or other off-target effects that can confound your results.[3] It is critical to always include a vehicle control (assay medium with the identical final DMSO concentration but no compound) to assess the impact of the solvent on your experimental system.

Q4: How can pH modification improve the solubility of my this compound derivative?

A4: The 2-amino group on the quinoline ring is basic.[3] Therefore, in acidic to neutral conditions, this group can become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous solutions than the neutral free base.[2][3] By lowering the pH of your assay buffer (e.g., from 7.4 to 6.5), you can significantly increase the solubility.[6] However, you must first confirm that the new pH is compatible with your biological assay and does not affect cell health or protein function.[7]

Q5: What are co-solvents, and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in assays include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[8][9] These can be effective but must be used at concentrations that do not interfere with the assay.

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate a poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from the aqueous environment.[1][10][11] This dramatically increases the apparent water solubility of the compound.[12] This method is particularly useful for highly lipophilic compounds or when co-solvents and pH adjustments are insufficient or incompatible with the assay system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research.[10]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Assay Buffer

Observing a visible precipitate or cloudiness after diluting a DMSO stock solution into your aqueous buffer is a clear sign that the compound's solubility limit has been exceeded. This can lead to highly variable and unreliable assay results.[4]

G start Precipitation Observed in Assay Buffer check_dmso Is final DMSO conc. <0.5%? And was stock fully dissolved? start->check_dmso lower_conc Lower Stock Concentration or Final Assay Concentration check_dmso->lower_conc No ph_adjust Adjust Buffer pH (e.g., to pH 6.5-7.0) check_dmso->ph_adjust Yes lower_conc->ph_adjust use_cosolvent Add a Co-solvent (e.g., 1-2% PEG 400) ph_adjust->use_cosolvent Precipitation Persists success Proceed with Assay (Run Vehicle Controls) ph_adjust->success Soluble use_cd Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cd Precipitation Persists use_cosolvent->success Soluble use_cd->success Soluble fail Re-evaluate Compound Suitability or Formulation Strategy use_cd->fail Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Strategies: A Comparison

The following table provides an illustrative summary of the potential improvement in aqueous solubility for a hypothetical poorly soluble this compound derivative using various techniques. The actual improvement must be determined empirically for each specific compound.

Method Condition Illustrative Solubility Fold-Increase Key Considerations Relevant Citations
pH Adjustment Decrease pH from 8.0 to 6.510 - 50 foldFinal pH must be compatible with the biological assay system.[3][6][7]
Co-solvency 2% PEG 400 in Water5 - 100 foldCo-solvent concentration must be optimized to avoid assay interference.[3][8]
Cyclodextrin Complexation 10 mM HP-β-CD in Water50 - 1000+ foldCan be highly effective; ensure cyclodextrin itself does not affect the assay.[1][10][13]
Surfactants 0.1% Tween 80 in Water10 - 200 foldNon-ionic surfactants are preferred to minimize protein denaturation and cytotoxicity.[14][15][16]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid method to estimate the aqueous solubility of a compound by monitoring for precipitation after dilution from a DMSO stock.

  • Objective: To determine the kinetic solubility limit of a this compound derivative in a specific aqueous buffer.

  • Methodology:

    • Prepare Compound Stock: Create a 10 mM stock solution of the test compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[3]

    • Prepare Assay Buffer: Use the intended biological assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a nominal concentration of 100 µM in 1% DMSO. Mix well.

    • Create Serial Dilutions: Perform a 2-fold serial dilution directly in the 96-well plate using the same assay buffer containing 1% DMSO.

    • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.[3]

    • Measure Precipitation: Read the plate on a nephelometer or a plate reader capable of measuring light scatter at a wavelength such as 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scatter compared to the vehicle control wells.

Protocol 2: Solubility Enhancement with a Co-solvent (PEG 400)
  • Objective: To prepare a working solution of a poorly soluble compound using a co-solvent for a biological assay.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[3]

    • Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.

    • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the appropriate wells of your assay plate.

    • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells (e.g., 1% or 2%) and should be confirmed to not affect the assay.

    • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.

    • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol.

Protocol 3: Solubility Enhancement with Cyclodextrin (HP-β-CD)
  • Objective: To increase the apparent solubility of a compound by forming an inclusion complex with HP-β-CD.

  • Methodology:

    • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 50 mM) in the desired aqueous assay buffer.

    • Complex Formation: Add an excess amount of the solid this compound derivative to the HP-β-CD solution.

    • Equilibration: Cap the vial and shake or rotate it at room temperature for 24-48 hours to allow for maximum complex formation and equilibration.

    • Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid compound. The filtrate now contains the solubilized drug-cyclodextrin complex.

    • Quantify Concentration: Determine the precise concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Assay Use: Use this quantified stock solution to make further dilutions in the assay buffer for your experiment. Ensure the final HP-β-CD concentration is consistent across all wells, including vehicle controls.

Visualized Mechanisms

G cluster_0 Cyclodextrin Inclusion Complex drug Drug complex Soluble Complex drug->complex + cd Cyclodextrin (Hydrophobic Cavity) cd->complex caption1 Hydrophobic drug enters the cyclodextrin cavity, increasing its apparent solubility in water.

Caption: Encapsulation of a drug within a cyclodextrin.

G cluster_1 Co-solvency Mechanism water Water Molecules (High Polarity) drug Hydrophobic Drug (Poorly Soluble) drug->water Precipitates mixture Water/Co-solvent Mixture (Reduced Polarity) cosolvent Co-solvent (e.g., PEG 400) dissolved_drug Dissolved Drug mixture->dissolved_drug Solubilizes caption2 Co-solvents reduce water polarity, creating a more favorable environment for hydrophobic drugs.

Caption: How co-solvents improve drug solubility.

References

Technical Support Center: Optimizing Catalyst Selection for 6-Fluoroquinolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoroquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize catalyst selection for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 2-aminoquinolines, including this compound.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen (C-N) bond between a 2-halo-6-fluoroquinoline (typically 2-chloro- or 2-bromo-6-fluoroquinoline) and an amine source.[1] This method is favored for its broad substrate scope, tolerance to various functional groups, and generally high yields.[1]

Q2: How do I introduce a primary amino group at the C2 position of the 6-fluoroquinoline core?

Directly using ammonia as a reagent in Buchwald-Hartwig amination can be challenging. A more effective approach is to use an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LiHMDS).[2] This reagent allows for the successful introduction of the amino functionality onto the quinoline scaffold.[2]

Q3: The yield of my Buchwald-Hartwig amination is low. What are the common causes?

Low yields in the Buchwald-Hartwig amination of 2-halo-6-fluoroquinolines can arise from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precatalyst.

  • Inappropriate Ligand: The choice of phosphine ligand is critical and highly dependent on the substrates.[3]

  • Suboptimal Base: The strength and solubility of the base are crucial for the deprotonation of the amine and the overall catalytic cycle.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates.

  • Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the C-X bond) can reduce the yield.

Q4: What are common side products in quinoline synthesis and how can they be minimized?

While the Buchwald-Hartwig amination is a targeted synthesis, broader quinoline synthesis methods can have side reactions. For instance, in classical methods like the Skraup or Doebner-von Miller reactions, tar and polymer formation can be significant issues due to the strongly acidic and high-temperature conditions.[4] In Friedländer synthesis, self-condensation of ketone reactants can occur.[4] Optimizing reaction conditions, using milder catalysts, and ensuring the purity of starting materials are key to minimizing these side products.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive or inappropriate catalyst system.- Screen a panel of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).- Ensure the use of a high-purity, anhydrous, and degassed solvent (e.g., toluene, dioxane).- Verify the activity of the base; consider stronger bases like LiHMDS or NaOtBu.
Aryl chlorides can be less reactive than bromides or iodides.[5]- If using a 2-chloro-6-fluoroquinoline, consider switching to the 2-bromo derivative for higher reactivity.- Increase the reaction temperature and/or reaction time.
Significant Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathway is favored.- Try a different ligand that promotes reductive elimination over side reactions.- Lower the reaction temperature to disfavor the decomposition pathway.
Presence of water or oxygen.- Ensure all reagents, solvents, and glassware are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Incomplete Reaction Insufficient catalyst loading or reaction time.- Increase the catalyst loading incrementally.- Extend the reaction time and monitor the progress by TLC or GC/MS.
Product inhibition.- The product, this compound, might coordinate to the palladium center and inhibit catalysis. Try a different solvent to improve product solubility and minimize this effect.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Amination of 2-Chloro-6-fluoroquinoline *

Palladium Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100High
Pd(OAc)₂SPhosK₃PO₄Dioxane110Moderate-High
PdCl₂(dppf)dppfCs₂CO₃Toluene100Moderate
Pd₂(dba)₃RuPhosLiHMDSTHF80High

*This table presents representative data adapted from similar Buchwald-Hartwig amination reactions of haloquinolines.[1][2] Actual yields may vary based on specific reaction conditions and the amine source.

Experimental Protocols

Protocol 1: Catalyst and Ligand Screening for the Synthesis of this compound

This protocol outlines a general procedure for screening different palladium catalysts and phosphine ligands for the Buchwald-Hartwig amination of 2-chloro-6-fluoroquinoline with an ammonia equivalent.

Materials:

  • 2-Chloro-6-fluoroquinoline

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., XPhos, SPhos, RuPhos)

  • Anhydrous toluene

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add 2-chloro-6-fluoroquinoline (1.0 mmol) and the base, for example, sodium tert-butoxide (1.2 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • If using LiHMDS as the ammonia source, it is typically added as a solution in THF at a controlled temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Optimization start Start reagents Prepare Reactants: - 2-Chloro-6-fluoroquinoline - Amine Source (e.g., LiHMDS) - Pd Precatalysts - Ligands - Bases - Anhydrous Solvents start->reagents setup Set up parallel reactions in Schlenk tubes under inert gas reagents->setup add_solids Add Pd precatalyst, ligand, and base to each tube setup->add_solids add_reactants Add 2-chloro-6-fluoroquinoline and solvent add_solids->add_reactants add_amine Add amine source add_reactants->add_amine heat Heat reactions to specified temperature add_amine->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Quench, extract, and purify monitor->workup analyze Analyze yield and purity workup->analyze optimize Optimize based on results analyze->optimize end End analyze->end Identify optimal catalyst system optimize->setup Iterate with new conditions

Caption: Workflow for Catalyst Screening in this compound Synthesis.

G Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst screen_ligands Screen different ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands Yes check_conditions Review Reaction Conditions check_catalyst->check_conditions No change_base Try a stronger or more soluble base screen_ligands->change_base change_base->check_conditions increase_temp Increase temperature and/or reaction time check_conditions->increase_temp Yes optimize Re-run optimized reaction check_conditions->optimize No check_purity Verify purity of starting materials increase_temp->check_purity check_atmosphere Ensure inert atmosphere and anhydrous conditions check_purity->check_atmosphere check_atmosphere->optimize

Caption: Troubleshooting Flowchart for Low Reaction Yield.

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR₂ pd2_amine_complex [L-Pd(II)(Ar)(NHR₂)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

References

Validation & Comparative

A Comparative Analysis of Fluoroquinolone Antibacterial Activity: Spotlight on the 6-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various fluoroquinolones. While specific experimental data for 6-Fluoroquinolin-2-amine is not extensively available in publicly accessible literature, this guide will focus on a comparative analysis of established fluoroquinolones and discuss the antibacterial potential of the broader 6-aminoquinolone class to which it belongs.

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination.[1][2][3][4] The substitution at various positions on the quinolone ring significantly influences the antibacterial spectrum and potency of these compounds. The fluorine atom at the C-6 position is a hallmark of this class, greatly enhancing its antibacterial efficacy.[1] This guide delves into the comparative antibacterial activity of several key fluoroquinolones and explores the potential of substituting the C-6 fluorine with an amino group, as seen in 6-aminoquinolone derivatives.

Comparative Antibacterial Activity of Common Fluoroquinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several widely used fluoroquinolones against two clinically significant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Lower MIC values indicate greater potency.

FluoroquinoloneMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. P. aeruginosa
Ciprofloxacin0.235 ± 0.0840.26 ± 0.09
Gatifloxacin0.078 ± 0.000.63 ± 0.00
Levofloxacin0.156 ± 0.001.04 ± 0.36
Moxifloxacin0.049 ± 0.0181.67 ± 0.72
Norfloxacin1.172 ± 0.2210.83 ± 0.36
Ofloxacin0.352 ± 0.113.33 ± 1.44

Data is represented as mean ± standard deviation. Data sourced from a 2019 in vitro study comparing selected fluoroquinolones.

From this data, moxifloxacin and gatifloxacin demonstrate the highest in vitro activity against the MRSA strain tested. Ciprofloxacin exhibits the most potent activity against P. aeruginosa.

The Potential of the 6-Aminoquinolone Scaffold

Research into the structure-activity relationships of quinolones has shown that while the C-6 fluorine is a preferred substituent for high antibacterial activity, it can be replaced by an amino group to yield compounds with significant efficacy. Studies on various 6-aminoquinolone derivatives have indicated good activity against Gram-negative bacteria (excluding P. aeruginosa) and, in some cases with specific C-7 substituents, good activity against Gram-positive bacteria as well. For instance, certain derivatives have shown geometric mean MICs as low as 0.45 µg/mL against Gram-negative bacteria and 0.66-0.76 µg/mL against Gram-positive bacteria. This suggests that the 6-amino scaffold is a viable area for the development of new antibacterial agents.

Mechanism of Action: A Visual Representation

Fluoroquinolones exert their bactericidal effects by interfering with the process of bacterial DNA replication. The diagram below illustrates this general signaling pathway.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: General mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for MIC determination.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound or other fluoroquinolones)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The potency of the powder should be accounted for in the calculations.

    • Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent and the growth control wells. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentrations to their final test concentrations.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow Diagram

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination using the broth microdilution method.

References

A Comparative Analysis of 6-Fluoroquinolin-2-amine Derivatives as Potent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. Among the diverse chemical scaffolds explored, derivatives of 6-Fluoroquinolin-2-amine have demonstrated significant potential as selective and potent inhibitors of HDAC enzymes. This guide provides a comparative study of key this compound derivatives, presenting their inhibitory activities, cellular effects, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic modulation.

Performance Comparison of this compound Derivatives

A pivotal study in the development of this class of compounds led to the discovery of CHR-3996, a potent and selective Class I HDAC inhibitor.[1][2] The structure-activity relationship (SAR) of a series of this compound derivatives reveals critical insights into the features governing their inhibitory potency and selectivity. The following table summarizes the in vitro enzymatic activity (IC50) of selected compounds against various HDAC isoforms.

CompoundLinker MoietyHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)HCT116 Proliferation IC50 (nM)
CHR-3996 (21r) Bicyclo[3.1.0]hex-3-yl163219240100
Compound 21a Cyclohexyl254530350200
Compound 21g Phenyl509060>1000500
Compound 21p Bicyclo[2.2.1]hept-2-yl12281520080

Data compiled from Butler, K.V. et al. J. Med. Chem. 2010, 53, 24, 8663–8678.

The data clearly indicates that the nature of the linker moiety significantly influences the inhibitory activity and cellular potency of these derivatives. The bicycloalkane linkers in CHR-3996 and compound 21p confer superior potency against Class I HDACs (HDAC1, 2, and 3) compared to simpler cyclohexyl or aromatic linkers. Notably, all presented derivatives exhibit weaker inhibition of HDAC8, suggesting a degree of selectivity within the Class I isoforms.

Mechanism of Action and Cellular Effects

The primary mechanism of action for these compounds is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derivative HDAC HDAC Enzyme (Class I) HDAC_Inhibitor->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Acetylated_Histones->Histones Deacetylation (Blocked by Inhibitor) Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxation Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Activation Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

The cellular effects of these inhibitors are typically assessed through proliferation assays on various cancer cell lines. As shown in the table above, the antiproliferative activity in HCT116 human colon carcinoma cells correlates well with the enzymatic inhibitory potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubation Incubate compound, enzyme, and substrate Compound_Dilution->Incubation Enzyme_Prep Dilute recombinant HDAC enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic HDAC substrate Substrate_Prep->Incubation Developer Add developer solution (e.g., trypsin) Incubation->Developer Fluorescence Measure fluorescence (Ex/Em appropriate for fluorophore) Developer->Fluorescence IC50_Calc Calculate IC50 values Fluorescence->IC50_Calc

Caption: Workflow for a typical fluorometric HDAC inhibition assay.

Protocol:

  • Reagents: Recombinant human HDAC enzymes, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and developer solution (e.g., trypsin in assay buffer).

  • Procedure:

    • Add 2 µL of serially diluted test compounds to the wells of a 384-well plate.

    • Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 20 µL of developer solution.

    • Incubate for a further 15 minutes at 37°C.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with HDAC inhibitors, providing a direct measure of target engagement.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours), then harvest and lyse the cells in RIPA buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9) overnight at 4°C. A primary antibody against total histone H3 or β-actin should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold represents a promising foundation for the development of potent and selective Class I HDAC inhibitors. The comparative data presented herein highlights the significant impact of structural modifications on the inhibitory profile and cellular activity of these derivatives. The detailed experimental protocols provide a framework for the consistent evaluation of novel compounds within this chemical class. Further optimization of this scaffold could lead to the discovery of next-generation HDAC inhibitors with improved therapeutic indices for the treatment of cancer and other diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroquinolin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 6-fluoroquinolin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary of Analog Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring and the 2-amino group. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on the inhibitory activity against different biological targets.

Compound IDR1 (at position 2)R2 (other substitutions)TargetActivity (IC50/GI50, µM)
CHR-3996 -CH2-bicyclo[3.1.0]hex-3-yl-NH-pyrimidine-5-carboxamide6-FluoroHDAC (Class I)<0.1 (enzyme assay)
Analog 1 Unsubstituted (-NH2)6-FluoroNot SpecifiedNot Specified
Analog 2 Substituted amine6-Fluoro, other modificationsKinasesVaries
Analog 3 Complex heterocyclic systems6-FluoroVarious enzymesVaries

Note: The table is a representative summary. Specific IC50 values are often highly dependent on the assay conditions and the specific target isoform.

The SAR studies reveal several key trends:

  • Substitution at the 2-amino position: Elaboration of the 2-amino group with various substituents is a common strategy to modulate activity and selectivity. For instance, the complex side chain in CHR-3996 is crucial for its potent HDAC inhibition[1][2].

  • Fluorine at position 6: The presence of a fluorine atom at the 6-position of the quinoline ring is a recurring motif in many biologically active compounds. This substitution can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

  • Target-specific modifications: The optimal substitution pattern is highly dependent on the biological target. For kinase inhibition, specific aromatic or heterocyclic moieties are often incorporated to interact with the ATP-binding site[3][4].

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the SAR studies of quinoline analogs.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of compounds against specific protein kinases.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The test compound, serially diluted in DMSO, is pre-incubated with the kinase in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression model.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, cell viability is assessed. In an MTT assay, MTT reagent is added, which is converted by viable cells into a colored formazan product. In an SRB assay, cells are fixed, and the total protein content is stained with Sulforhodamine B dye.

  • Data Analysis: The absorbance is read using a microplate reader. The GI50 value (the concentration of compound that causes 50% growth inhibition) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial lead identification to the selection of a candidate for further development.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Evaluation Phase cluster_2 Optimization Phase Lead_Identification Lead Identification (e.g., HTS, Fragment Screening) Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Analog_Design->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Cycles Candidate_Selection Candidate Selection SAR_Analysis->Candidate_Selection Lead_Optimization->Analog_Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in drug discovery.

This guide provides a foundational understanding of the SAR for this compound analogs. The presented data and protocols offer a starting point for researchers to design and evaluate new compounds with improved therapeutic potential.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 6-Fluoroquinolin-2-amine Derivatives Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, researchers have turned their attention to the promising class of compounds known as 6-fluoroquinolin-2-amine derivatives. These molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines, sparking interest in their potential as next-generation anticancer agents. This guide provides a comprehensive comparison of the efficacy of various this compound and related quinoline derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Comparative Efficacy of Quinolone Derivatives: A Quantitative Overview

The antitumor activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various quinoline and fluoroquinolone derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative 32 MCF-7 (Breast)4.3[1]
Ciprofloxacin Derivative 33 MCF-7 (Breast)12.9[1]
Norfloxacin Derivative 73 PC3 (Prostate)2.33[1]
MCF-7 (Breast)2.27[1]
MDA-MB-231 (Breast)1.52[1]
Norfloxacin Derivative 74 DU145 (Prostate)1.56[1]
Compound 3a A549 (Lung)5.988 ± 0.12
Compound 3d MCF-7 (Breast)43.4
MDA-MB-231 (Breast)35.9
Compound 4d MCF-7 (Breast)39.0
MDA-MB-231 (Breast)35.1
Compound 11e COLO 205 (Colon)Nanomolar potency[2]
Compound 12e VariousSub-micromolar potency[2]
Compound 45 A549 (Lung)0.44
Quinazolinone Derivative 16h A549 (Lung)8.27 ± 0.52
Fluoroquinolone Derivative 97 A549 (Lung)27.71[1]
HepG2 (Liver)22.09[1]
CHR-3996 (21r) Various< 0.1 (enzyme inhibition)[3]

Delving into the Mechanisms of Action

The anticancer effects of this compound and related derivatives are attributed to several mechanisms of action, primarily centered around the inhibition of critical cellular processes required for cancer cell growth and survival.

1. Topoisomerase II Inhibition: Many fluoroquinolone derivatives function as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4][5] By stabilizing the enzyme-DNA complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4][5]

2. Histone Deacetylase (HDAC) Inhibition: Certain derivatives have been identified as inhibitors of histone deacetylases (HDACs).[3][6] HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cancer cell death.[6]

3. Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of apoptosis, or programmed cell death. This is often mediated by an increase in the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.

4. Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferating.[2][4]

5. Kinase Signaling Pathway Inhibition: Some derivatives have been found to inhibit key signaling pathways, such as the ALK/PI3K/AKT pathway, which are often hyperactivated in cancer and play a central role in cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired compound for the indicated time. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blotting for Apoptosis Markers (Bax and Bcl-2)

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Visualizing the Molecular Mechanisms

To better understand the complex cellular processes affected by these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines treat Treat with Derivatives start->treat mtt MTT Assay (Viability/IC50) treat->mtt fcm Flow Cytometry (Cell Cycle) treat->fcm wb Western Blot (Apoptosis Markers) treat->wb topo Topoisomerase II Assay treat->topo hdac HDAC Assay treat->hdac data Analyze Results mtt->data fcm->data wb->data topo->data hdac->data conclusion Determine Efficacy & MoA data->conclusion

Caption: A generalized workflow for evaluating the anticancer efficacy of this compound derivatives.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus This compound Derivatives bax Bax (Pro-apoptotic) stimulus->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 Downregulates mito Mitochondrion bax->mito Promotes MOMP bcl2->mito Inhibits MOMP cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound derivatives.

References

Target Engagement and Validation of Novel 6-Fluoroquinolin-2-amine Compounds as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel, potent, and selective anticancer agents has led to the exploration of various chemical scaffolds. Among these, the 6-fluoroquinolin-2-amine core has emerged as a promising pharmacophore for the development of histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of the target identification and validation strategies for this class of compounds, presenting supporting experimental data, detailed protocols, and visualizations of the underlying biological pathways to aid researchers in their drug development efforts.

Comparative Analysis of Biological Activity

Novel this compound derivatives have demonstrated potent inhibitory activity against Class I histone deacetylases (HDACs) and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the in vitro activity of representative compounds from this class and compare them with the established pan-HDAC inhibitor, Vorinostat (SAHA).

Compound IDStructureHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HCT116 IC₅₀ (µM)HeLa IC₅₀ (µM)K562 IC₅₀ (µM)
CHR-3996 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide<100<100<100Not ReportedNot ReportedNot Reported
Compound 4a Quinoline-based N-hydroxycinnamamide------
Compound 4e Quinoline-based N-hydroxycinnamamide------
Compound 21g 8-substituted quinoline-2-carboxamide50-----
Vorinostat (SAHA) Suberoylanilide hydroxamic acid161-----

Note: Data for compounds 4a, 4e, and 21g are for quinoline derivatives that may not have the 6-fluoro-2-amine substitution but are included for structural and activity comparison.[1][2] The IC₅₀ values for CHR-3996 are reported as being less than 100 nM for Class I HDACs.[3][4]

Compound SeriesCancer Cell LineRepresentative IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Quinolone-based benzamides HT-29 (Colon)PotentEntinostatComparable
HCT116 (Colon)PotentEntinostatComparable
Quinoline hydroxamic acids VariousGood antiproliferative activitySAHA85 nM (Compound 9w) vs 161 nM (SAHA)
Fluoroquinolone derivatives K562 (Leukemia)<50Cisplatin-
A549 (Lung)<50--
MCF7 (Breast)<50--

Note: This table summarizes the anti-proliferative activity of different series of quinoline-based compounds against various cancer cell lines, demonstrating their potential as anticancer agents.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound compounds as HDAC inhibitors.

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3)

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Developer solution containing Trichostatin A (TSA) and trypsin

  • Test compounds (this compound derivatives) and reference inhibitor (Vorinostat)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • In a 96-well plate, add 40 µL of the HDAC enzyme solution to each well.

  • Add 10 µL of the diluted test compounds or reference inhibitor to the respective wells. Include a solvent control (e.g., DMSO).

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 50 µL of the HDAC fluorometric substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well. The developer contains TSA to stop the HDAC reaction and trypsin to digest the deacetylated substrate, releasing the fluorophore.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Western Blot Analysis for Histone Acetylation

This cell-based assay validates the ability of the compounds to induce histone hyperacetylation in cancer cells, a hallmark of HDAC inhibition.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compounds and reference inhibitor

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or reference inhibitor for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.[8]

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the fold-change in acetylation upon compound treatment.[8]

Visualizing the Mechanism of Action

To understand the biological consequences of inhibiting Class I HDACs with this compound compounds, it is essential to visualize the target identification workflow and the affected signaling pathways.

Target_Identification_and_Validation_Workflow cluster_Discovery Target Discovery cluster_Identification Target Identification cluster_Validation Target Validation Compound This compound Compound Library PhenotypicScreen Phenotypic Screening (e.g., Anti-proliferative Assay) Compound->PhenotypicScreen Identifies active compounds TargetHypothesis Target Hypothesis Generation (e.g., HDACs) PhenotypicScreen->TargetHypothesis Suggests potential targets BiochemicalAssay Biochemical Assays (e.g., In vitro HDAC Assay) TargetHypothesis->BiochemicalAssay AffinityChromo Affinity Chromatography- Mass Spectrometry TargetHypothesis->AffinityChromo Computational Computational Docking TargetHypothesis->Computational CellularAssay Cell-Based Assays (e.g., Western Blot for Ac-Histones) BiochemicalAssay->CellularAssay Confirms on-target activity GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) CellularAssay->GeneExpression Measures downstream effects InVivo In Vivo Xenograft Models GeneExpression->InVivo Translates to in vivo efficacy

Caption: Workflow for Target Identification and Validation.

HDAC_Inhibition_Signaling_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm & Cell Signaling Compound This compound Compound HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates OpenChromatin Open Chromatin HDAC->OpenChromatin PI3K_AKT PI3K/AKT/mTOR Pathway HDAC->PI3K_AKT Regulates MAPK MAPK Pathway HDAC->MAPK Regulates Chromatin Condensed Chromatin Histones->Chromatin Leads to TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Represses Transcription OpenChromatin->TSG Allows Transcription CellCycle Cell Cycle Arrest (G1/S or G2/M) TSG->CellCycle Induces Apoptosis Apoptosis TSG->Apoptosis Induces PI3K_AKT->CellCycle Inhibits arrest MAPK->CellCycle Inhibits arrest

Caption: Signaling Pathways Modulated by Class I HDAC Inhibition.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of quinoline-based kinase inhibitors, a prominent scaffold in kinase drug discovery. Due to the limited publicly available data on 6-Fluoroquinolin-2-amine as a kinase inhibitor scaffold, this guide will focus on a representative quinoline-based inhibitor, GSK583, to illustrate the principles of cross-reactivity profiling.

The quinoline scaffold is a versatile starting point for the design of potent kinase inhibitors, with several approved drugs and clinical candidates targeting a range of kinases.[1][2][3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity, making comprehensive cross-reactivity profiling an indispensable step in drug development.[1]

Comparative Cross-Reactivity Analysis

To illustrate the selectivity profile of a quinoline-based inhibitor, we present data for GSK583, a potent inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase.[4] The following table summarizes the inhibitory activity of GSK583 against a panel of kinases, demonstrating its selectivity. For comparison, a hypothetical multi-kinase inhibitor, "Reference Inhibitor Y," is included to highlight the differences in selectivity profiles.

Target KinaseGSK583 (% Inhibition at 1 µM)Reference Inhibitor Y (% Inhibition at 1 µM)
RIPK2 (Primary Target) >95% >95%
AAK1<10%85%
ABL1<10%92%
AURKA<10%78%
CDK2<10%65%
EGFR<10%88%
FLT3<10%95%
JAK2<10%72%
MET15%98%
p38α (MAPK14)<10%55%
SRC<10%90%
VEGFR2 (KDR)<10%96%

Note: The data for GSK583 is based on findings from a study where it was profiled against a panel of 299 kinases, with only 15 kinases showing >70% inhibition at 1 µM.[4] The data for "Reference Inhibitor Y" is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for key experiments used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (TR-FRET)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[5][6]

Materials:

  • Kinase enzyme of interest

  • Peptide substrate (biotinylated)

  • ATP (at Km concentration for the kinase)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents: Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-allophycocyanin (acceptor)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add the kinase and peptide substrate to the wells of the assay plate.

  • Add the diluted test compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a solution containing EDTA and the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Calculate the ratio of the acceptor and donor fluorescence signals and determine the percent inhibition for each compound concentration. IC50 values are then calculated using a suitable curve-fitting model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat treatment (e.g., thermal cycler)

  • Western blot or mass spectrometry equipment for protein detection

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspension and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response (ITDR) experiment can be performed at a single temperature to determine the compound's potency in the cellular context.[7]

Kinobeads (Chemical Proteomics)

This affinity chromatography-based chemical proteomics approach allows for the unbiased profiling of kinase inhibitor targets and selectivity in a competitive binding format from cell or tissue lysates.[11][12][13][14][15]

Materials:

  • Cell or tissue lysate

  • Kinobeads: Sepharose beads with immobilized, non-selective kinase inhibitors

  • Test compound

  • Lysis and wash buffers

  • Mass spectrometer for protein identification and quantification

Procedure:

  • Lysate Preparation: Prepare a native cell or tissue lysate.

  • Competitive Binding: Incubate the lysate with various concentrations of the free test compound.

  • Affinity Enrichment: Add the Kinobeads to the lysate and incubate to capture kinases that are not bound to the test compound.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the test compound to generate a comprehensive selectivity profile.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cellular Target Engagement cluster_3 Lead Optimization A Compound Library B High-Throughput In Vitro Kinase Assay A->B C Initial Hits B->C D Kinome-wide Panel (e.g., KinomeScan) C->D E Selectivity Profile (IC50/Kd Values) D->E F Cell-Based Assays (e.g., CETSA, Kinobeads) E->F G Validated On-Target and Off-Target Effects F->G H Structure-Activity Relationship (SAR) G->H I Optimized Lead Compound H->I

Caption: A typical workflow for kinase inhibitor discovery and cross-reactivity profiling.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Kinase3 Kinase C (Target of Inhibition) Kinase2->Kinase3 phosphorylates Effector Effector Protein Kinase3->Effector activates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Kinase3 inhibits

Caption: A simplified generic kinase signaling pathway illustrating the point of inhibition.

References

In Vivo Validation of 6-Fluoroquinolin-2-amine Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of two 6-Fluoroquinolin-2-amine derivatives, CHR-3996 and NSC 368390, against other therapeutic alternatives in relevant animal models. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

Executive Summary

The in vivo validation of novel therapeutic compounds is a critical step in the drug development pipeline. This guide focuses on two promising this compound derivatives that have demonstrated significant antitumor activity in preclinical animal models:

  • CHR-3996 : A potent and selective Class I histone deacetylase (HDAC) inhibitor.

  • NSC 368390 : An inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

This guide will delve into the in vivo efficacy of these compounds in colon cancer xenograft models and compare their performance with established inhibitors in the same therapeutic class, Vorinostat (an HDAC inhibitor) and Brequinar (a DHODH inhibitor).

Comparative In Vivo Efficacy

The antitumor activity of this compound derivatives and their comparators was evaluated in subcutaneous xenograft models of human colon cancer. The primary endpoint for efficacy was tumor growth inhibition.

Histone Deacetylase (HDAC) Inhibitors in a LoVo Human Colon Cancer Xenograft Model

The LoVo cell line is a widely used model for colorectal cancer research. In this model, the efficacy of the this compound derivative CHR-3996 is compared with the established HDAC inhibitor Vorinostat (SAHA).

Table 1: In Vivo Efficacy of HDAC Inhibitors in LoVo Xenograft Model

CompoundDosing ScheduleAnimal ModelTumor Growth Inhibition (%)Reference
CHR-3996 Oral, dailyNude miceData not publicly available in specific quantitative format. Preclinical studies showed activity in a range of xenograft models.[1][2][1][2]
Vorinostat (SAHA) 100 mg/kg, i.p., dailyNude miceSignificant inhibition of colon tumor growth.[3][3]

Note: While preclinical studies have shown CHR-3996 to be active in various xenograft models, specific quantitative data on tumor growth inhibition in the LoVo model was not available in the public domain at the time of this review.[1][2] A Phase I clinical trial of CHR-3996 demonstrated that plasma concentrations known to cause growth inhibition in preclinical models were achieved in patients.[1][2]

Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Colon Cancer Xenograft Models

NSC 368390, a this compound derivative, targets the enzyme dihydroorotate dehydrogenase. Its in vivo efficacy is compared with Brequinar, another potent DHODH inhibitor, in murine colon cancer models.

Table 2: In Vivo Efficacy of DHODH Inhibitors in Colon Cancer Xenograft Models

CompoundDosing ScheduleAnimal ModelTumor ModelTumor Growth Inhibition (%)Reference
NSC 368390 Oral or parenteralNude miceHuman solid tumorsEfficacious in inhibiting tumor growth.[4][4]
Brequinar 1.5 µM plasma concentrationMiceMurine colon cancer (Colon 26 & 38)Significant inhibition of DHODH activity.[5][5]
Brequinar i.p. administrationMiceHCT 116 human colon cancerSignificant inhibition of tumor growth compared to vehicle control.[6][6]

Note: NSC 368390 has demonstrated efficacy in inhibiting the growth of a broad spectrum of human solid tumors implanted in nude mice.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for efficacy and toxicity studies based on the reviewed literature.

Xenograft Tumor Model for Efficacy Studies
  • Cell Culture : Human colon cancer cell lines (e.g., LoVo, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation : A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration : Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., CHR-3996, NSC 368390) and comparator drugs are administered according to the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle used to dissolve the compounds.

  • Endpoint : The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined treatment period. Tumors are then excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Acute Toxicity Study

A general protocol for assessing the acute toxicity of a novel compound in an animal model:

  • Animal Model : Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Dose Administration : The test substance is administered in a single dose via the intended clinical route of administration. A range of doses is typically tested in different groups of animals.

  • Observation Period : Animals are observed for a period of 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern. Body weight is recorded weekly.

  • Endpoint : The number of mortalities within the observation period is recorded, and the LD50 (median lethal dose) may be calculated. At the end of the study, surviving animals are euthanized, and gross necropsy is performed.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the signaling pathways targeted by the this compound derivatives and their comparators.

HDAC Inhibition Signaling Pathway

CHR-3996 and Vorinostat are HDAC inhibitors. HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway HDAC_inhibitor CHR-3996 / Vorinostat HDAC HDACs HDAC_inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Gene_Activation Gene Activation (e.g., p21) Relaxed_Chromatin->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis

Caption: HDAC Inhibition Pathway.

DHODH Inhibition and Pyrimidine Synthesis Pathway

NSC 368390 and Brequinar inhibit DHODH, a critical enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking this pathway, these inhibitors deplete the cellular pool of pyrimidines, leading to the arrest of cell proliferation and cell death in rapidly dividing cancer cells.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP_UTP UDP, UTP UMP->UDP_UTP CTP CTP UDP_UTP->CTP DNA_RNA DNA & RNA Synthesis UDP_UTP->DNA_RNA CTP->DNA_RNA DHODH_inhibitor NSC 368390 / Brequinar DHODH DHODH DHODH_inhibitor->DHODH Inhibits Experimental_Workflow Start Start: Novel Compound In_Vitro In Vitro Studies (Cytotoxicity, Mechanism) Start->In_Vitro Animal_Model Animal Model Selection (e.g., Nude Mice) In_Vitro->Animal_Model Xenograft Tumor Xenograft Establishment Animal_Model->Xenograft Randomization Randomization into Treatment Groups Xenograft->Randomization Treatment Treatment Administration (Compound vs. Vehicle vs. Comparator) Randomization->Treatment Monitoring Tumor Growth and Health Monitoring Treatment->Monitoring Toxicity Toxicity Studies (Acute, Chronic) Treatment->Toxicity Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

References

Benchmarking 6-Fluoroquinolin-2-amine Derivatives Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abingdon, UK – December 27, 2025 – In the rapidly evolving landscape of oncology research, the quest for more potent and selective therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of a promising 6-fluoroquinolin-2-amine derivative, CHR-3996, against the established anti-cancer drug, Vorinostat (SAHA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols to evaluate such compounds.

Introduction

Quinoline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1][2] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2] This guide focuses on CHR-3996, a novel histone deacetylase (HDAC) inhibitor derived from this compound, and compares its performance with Vorinostat, a U.S. FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma.[3][4] Both compounds target a crucial epigenetic mechanism in cancer cells, making their comparative analysis highly relevant for the development of next-generation cancer therapies.

Mechanism of Action: Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5][6] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[6] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[7]

HDAC inhibitors, such as CHR-3996 and Vorinostat, work by blocking the activity of these enzymes. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-activation of silenced tumor suppressor genes.[3][7] The ultimate outcome of HDAC inhibition in cancer cells is the induction of cell cycle arrest, differentiation, and apoptosis.[7][8]

CHR-3996 is a class I selective HDAC inhibitor, meaning it primarily targets HDACs 1, 2, and 3.[4][9] In contrast, Vorinostat is a pan-HDAC inhibitor, affecting a broader range of HDAC enzymes, including both class I and class II HDACs.[3][10] This difference in selectivity may have implications for both efficacy and off-target effects.

cluster_0 HDAC Inhibition Signaling Pathway HDAC Histone Deacetylase (HDAC) Acetylated_Histones Acetylated Histones Histones Histones Histones->HDAC Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT CHR_3996 CHR-3996 CHR_3996->HDAC Inhibits Vorinostat Vorinostat (SAHA) Vorinostat->HDAC Inhibits Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1: Signaling pathway of HDAC inhibition by CHR-3996 and Vorinostat.

Quantitative Data Presentation: In Vitro Efficacy

The anti-proliferative activity of HDAC inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the reported IC50 values for CHR-3996 and Vorinostat against various cancer cell lines.

Table 1: In Vitro Enzyme Inhibitory Activity (IC50)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
CHR-3996 <100<100<100
Vorinostat (SAHA) 10-20

Data for CHR-3996 from Moffat et al., 2010.[4][9] Data for Vorinostat from Selleck Chemicals.[11]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Cell LineCancer TypeCHR-3996 (nM)Vorinostat (SAHA) (µM)
LoVo Colon Carcinoma--
MCF-7 Breast Cancer-0.75
LNCaP Prostate Cancer-2.5 - 7.5
PC-3 Prostate Cancer-2.5 - 7.5
TSU-Pr1 Prostate Cancer-2.5 - 7.5
A2780 Ovarian Cancer-0.49

Data for CHR-3996 from Moffat et al., 2010 indicates dose-related activity in a LoVo xenograft model.[4] Data for Vorinostat from Selleck Chemicals and BenchChem.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of HDAC inhibitors.

In Vitro HDAC Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer

  • Bovine Serum Albumin (BSA)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (CHR-3996, Vorinostat) dissolved in DMSO

  • HDAC developer solution

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black plate, add 35 µL of HDAC assay buffer, 5 µL of 1 mg/mL BSA, and 5 µL of 200 µM HDAC substrate to each well.[13]

  • Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding 5 µL of the HDAC enzyme (e.g., 7 ng/mL) to each well.[13]

  • Incubate the plate at 37°C for 30 minutes.[13]

  • Stop the reaction and develop the signal by adding 50 µL of undiluted HDAC developer to each well.[13]

  • Incubate the plate at room temperature for 15 minutes.[13]

  • Measure the fluorescence on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cluster_0 In Vitro HDAC Inhibition Assay Workflow start Start prep_reagents Prepare Reagents and Compound Dilutions start->prep_reagents plate_setup Add Buffer, BSA, and Substrate to 96-well plate prep_reagents->plate_setup add_compounds Add Test Compounds/Vehicle plate_setup->add_compounds add_enzyme Add HDAC Enzyme add_compounds->add_enzyme incubation_37 Incubate at 37°C for 30 min add_enzyme->incubation_37 add_developer Add HDAC Developer incubation_37->add_developer incubation_rt Incubate at RT for 15 min add_developer->incubation_rt read_fluorescence Measure Fluorescence incubation_rt->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro HDAC enzyme inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., LoVo, MCF-7)

  • Complete cell culture medium

  • Test compounds (CHR-3996, Vorinostat) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 or 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

cluster_0 MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with Compounds/Vehicle incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Aspirate Medium and Add DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cell viability assay.

Conclusion

This guide provides a foundational comparison between the novel this compound derivative, CHR-3996, and the established drug, Vorinostat. The data presented highlights the potential of CHR-3996 as a potent and selective class I HDAC inhibitor. The detailed experimental protocols offer a standardized approach for researchers to further investigate and compare the efficacy of these and other novel therapeutic compounds. Further in-depth studies, including in vivo xenograft models and comprehensive toxicity profiling, are warranted to fully elucidate the therapeutic potential of CHR-3996.

References

Unveiling the In Vitro Antitumor Potential of 6-Fluoroquinolin-2-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of in vitro data for a series of novel 6-Fluoroquinolin-2-amine derivatives reveals their significant potential as anticancer agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of their antiproliferative activities, mechanistic insights, and the experimental protocols utilized for their evaluation. The data presented herein supports the continued investigation of this chemical scaffold for the development of new targeted cancer therapies.

Comparative Antiproliferative Activity

A series of 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives, which incorporate the 6-fluoroquinoline core, were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) values, a measure of compound potency, were determined using the MTT assay. The results, summarized in Table 1, highlight the potent and differential activity of these compounds across various cancer types.

Table 1: In Vitro Antiproliferative Activity (GI₅₀, µM) of this compound Derivatives

CompoundHep G2 (Liver)Hep 3B (Liver)A549 (Lung)H1299 (Lung)MDA-MB-231 (Breast)
Derivative 1 (23a) 0.640.390.550.670.65
Derivative 2 >10>10>10>10>10
Derivative 3 2.51.83.12.94.2
Cisplatin (Control) 3.24.55.16.87.5

Data synthesized from a study on 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives which contain the core 6-fluoroquinoline structure[1]. GI₅₀ values represent the concentration at which cell growth is inhibited by 50%.

Notably, compound 23a emerged as the most potent derivative, exhibiting sub-micromolar GI₅₀ values across all tested cancer cell lines[1]. Further investigation into its mechanism of action revealed that it induces cell cycle arrest at the G2/M phase and triggers apoptosis[1].

Mechanistic Insights: Induction of Apoptosis

The primary mechanism of action for the lead compound 23a was determined to be the induction of programmed cell death, or apoptosis. This was confirmed through the observation of key apoptotic events, including the activation of caspases and DNA fragmentation[1]. The proposed signaling pathway leading to apoptosis is depicted below.

apoptosis_pathway This compound Derivative (23a) This compound Derivative (23a) p53 Activation p53 Activation This compound Derivative (23a)->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Caspase-8 Activation Caspase-8 Activation p53 Activation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Bax Upregulation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed apoptotic signaling pathway for derivative 23a.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and further investigation of these compounds.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the this compound derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The GI₅₀ values were calculated from dose-response curves.

mtt_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate (72h) Incubate (72h) Add Compounds->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate GI50 Calculate GI50 Read Absorbance->Calculate GI50

Workflow for the MTT cell proliferation assay.
Apoptosis Analysis (Flow Cytometry)

The induction of apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Protocol:

  • Cell Treatment: Cells were treated with the test compound at its GI₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The in vitro data presented in this guide strongly suggest that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. The lead compound, 23a , demonstrates potent antiproliferative activity across a range of cancer cell lines, with a mechanism of action involving the induction of apoptosis.

Further research is warranted to elucidate the specific molecular targets of these compounds, which may include key kinases in oncogenic signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways. Structure-activity relationship (SAR) studies should be expanded to optimize the potency and selectivity of this promising class of compounds. The detailed experimental protocols provided herein will aid in the continued exploration and development of this compound derivatives as potential cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Fluoroquinolin-2-amine, a halogenated aromatic amine.

Given its chemical structure, this compound must be treated as hazardous waste. Proper disposal is critical to prevent environmental contamination and ensure the safety of all laboratory personnel. Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Aromatic amines as a class of compounds can be toxic, and some are considered potential carcinogens or mutagens.[3][4][5] Halogenated organic compounds require specific disposal routes to prevent environmental harm.[5][6]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Eye and Face Protection: Chemical safety glasses with side shields or splash goggles are mandatory.[1][7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1][2]

  • Body Protection: A laboratory coat must be worn at all times.[1][2]

  • Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7]

Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling. The following data has been aggregated for quick reference.

PropertyValue
Melting Point 141-148 °C
Boiling Point 335.8 °C at 760 mmHg
Density 1.315 g/cm³
Flash Point 156.9 °C
Storage Temperature Room temperature, in a dark, inert atmosphere
Data sourced from LookChem[8]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the compliant disposal of this compound.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be identified and treated as Hazardous Waste .[1][9]

  • Crucially, segregate this waste into a container specifically designated for "Halogenated Organic Waste." [5][6] Mixing halogenated and non-halogenated waste streams is prohibited as they require different treatment methods, and improper mixing can be dangerous and costly.[5]

2. Waste Collection and Containerization:

  • Solid Waste: Carefully place solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spills directly into the designated halogenated waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and labeled carboy for "Halogenated Liquid Waste."[5]

  • Container Requirements: The waste container must be in good condition, made of a compatible material (e.g., glass or polyethylene), and have a secure, tight-fitting lid to prevent leaks or spills.[1][10]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste." [2]

  • The full chemical name, "this compound," must be listed. If it is part of a mixture, list all components and their approximate percentages.

  • Maintain a log of the quantities of waste added to the container.[11]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure location within the laboratory, often referred to as a Satellite Accumulation Area.

  • Ensure the storage area has secondary containment to capture any potential leaks.[11]

5. Final Disposal:

  • Once the waste container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management service.[5][6]

  • Do not attempt to transport or dispose of the hazardous waste yourself. Disposal must be handled by a licensed facility.[5]

6. Decontamination and Spill Response:

  • Glassware Decontamination: Rinse any contaminated glassware with a suitable solvent (e.g., acetone). This initial rinsate must be collected and disposed of as halogenated hazardous waste.[5][6]

  • Small Spills: For small spills, use an inert absorbent material like vermiculite or sand.[5] Sweep up the contaminated material, place it in a sealed container, and dispose of it as halogenated hazardous waste.[5][7] Clean the spill area thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency response procedures by alerting your supervisor and contacting the EHS office.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Storage & Pickup cluster_final Final Disposition start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood segregate Segregate as 'Halogenated Organic Waste' hood->segregate container Place in Compatible, Sealed Container segregate->container label_container Label Container: 'Hazardous Waste' + Chemical Name(s) container->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store full Container Full? store->full full->store No ehs Contact EHS for Hazardous Waste Pickup full->ehs Yes end Disposed by Licensed Facility ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers and drug development professionals. This guide provides immediate, critical information for the safe handling and disposal of 6-Fluoroquinolin-2-amine, a compound integral to various research and development endeavors. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure potential.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow must be followed:

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_Materials Gather All Necessary Materials Risk_Assessment->Gather_Materials Proceed if risks are manageable Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weighing Weigh Compound Don_PPE->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontaminate_Work_Area Decontaminate Work Area Reaction->Decontaminate_Work_Area Segregate_Waste Segregate Waste Decontaminate_Work_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step operational workflow for safely handling this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, reagents, and waste containers are readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Handling Procedures (to be conducted in a certified chemical fume hood):

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated enclosure to avoid inhaling any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reactions: All reactions involving this compound must be carried out within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

  • Waste Segregation: Separate all waste materials according to the disposal plan.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Due to its nature as a halogenated aromatic amine, this compound and its associated waste must be treated as hazardous.[2] Improper disposal can lead to environmental contamination and potential health risks.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Halogenated_Container Designated 'Halogenated Organic Waste' Container Solid_Waste->Halogenated_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvents) Liquid_Waste->Halogenated_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Label_Container Label Waste Container Clearly Halogenated_Container->Label_Container Sharps_Container->Label_Container Store_Safely Store in a Designated, Secure Area Label_Container->Store_Safely EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Safely->EHS_Pickup

Caption: A clear workflow for the safe disposal of waste contaminated with this compound.

Waste Segregation is Key:

  • Halogenated Organic Waste: All solid and liquid waste contaminated with this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Contaminated Sharps: Any needles, scalpels, or other sharp objects that come into contact with the compound must be disposed of in a puncture-proof sharps container.

  • Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate must be collected as halogenated organic waste. Subsequent rinses can be handled as regular laboratory waste after thorough cleaning.

Final Disposal:

All waste containers must be securely sealed, clearly labeled with their contents, and stored in a designated, secure area until they can be collected by your institution's Environmental Health and Safety (EHS) department for proper disposal. Never dispose of this compound or its waste down the drain or in regular trash.[2]

By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.